3-Fluoro-5-formylbenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDZWYNXMPFSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660590 | |
| Record name | 3-Fluoro-5-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003708-42-6 | |
| Record name | 3-Fluoro-5-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-5-formylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluoro-5-formylbenzonitrile (CAS 1003708-42-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-5-formylbenzonitrile, a key building block in medicinal chemistry. This document consolidates essential information on its chemical and physical properties, spectroscopic data, synthesis protocols, and its significant role in the development of targeted cancer therapies.
Chemical and Physical Properties
This compound, also known as 3-cyano-5-fluorobenzaldehyde, is a solid organic compound.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[3]
| Property | Value | Source(s) |
| CAS Number | 1003708-42-6 | [1][2] |
| Molecular Formula | C₈H₄FNO | [1][4] |
| Molecular Weight | 149.12 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 3-Cyano-5-fluorobenzaldehyde, 5-Cyano-3-fluorobenzaldehyde | [4] |
| Appearance | Solid | [1] |
| Melting Point | 82 to 84 °C | [1] |
| Boiling Point | 205 °C at 760 mmHg (Predicted) | |
| Density | 1.25 g/cm³ (Predicted) | |
| SMILES | C1=C(C=C(C=C1C#N)F)C=O | [4] |
| InChI | InChI=1S/C8H4FNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,5H | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of this compound.
| Spectrum Type | Data | Source(s) |
| ¹H NMR | (CDCl₃) δ 10.0 (s, 1H), 8.00 (s, 1H), 7.81-7.86 (m, 1H), 7.62-7.67 (m, 1H) | [3] |
| ¹³C NMR | Experimental data not readily available in the searched literature. | |
| Infrared (IR) | Experimental data not readily available in the searched literature. | |
| Mass Spectrometry (MS) | Predicted m/z: [M+H]⁺ 150.03498 | [5] |
Safety and Handling
This compound is classified as harmful and an irritant.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood.[4]
GHS Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Experimental Protocols: Synthesis of this compound
Two primary synthetic routes for this compound are outlined below.
Method 1: Grignard Reaction and Formylation
This method involves the formation of a Grignard reagent from 3-bromo-5-fluorobenzonitrile followed by formylation.[3]
Reagents and Materials:
-
3-bromo-5-fluorobenzonitrile
-
Isopropylmagnesium chloride (iPrMgCl) in Tetrahydrofuran (THF)
-
Dry N,N-Dimethylformamide (DMF)
-
Dry Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
Activated carbon
-
Silica gel (SiO₂)
-
Ice water
-
Saturated sodium chloride (NaCl) solution
Procedure: [3]
-
A solution of 3-bromo-5-fluorobenzonitrile (5.00 g, 25.0 mmol) in dry THF (25 mL) is cooled to 0 °C.
-
2M iPrMgCl (15.0 mL, 30.0 mmol) in THF is added dropwise over 5 minutes.
-
The mixture is stirred at 0 °C for 15 minutes and then at ambient temperature for 1 hour.
-
The mixture is cooled back to 0 °C, and dry DMF (5.81 mL, 75.0 mmol) is added.
-
The reaction is stirred for 17 hours, during which it is allowed to warm to ambient temperature.
-
The reaction mixture is added to ice water (150 mL) and Et₂O (100 mL).
-
The biphasic mixture is stirred and acidified to a pH of 3 with 6M HCl.
-
The organic layer is separated, and the aqueous layer is extracted twice with Et₂O.
-
The combined organic fractions are washed with saturated NaCl and dried over MgSO₄/activated carbon.
-
The dried solution is filtered through a plug of SiO₂ eluting with Et₂O.
-
The filtrate is concentrated to yield the title compound as a yellow solid (3.68 g, 99% yield).
Method 2: Cyanation of 3-bromo-4-fluorobenzaldehyde
While the CAS number in the user prompt refers to this compound, some literature also details the synthesis of the isomeric 2-Fluoro-5-formylbenzonitrile, which is also a key intermediate. A common method for its synthesis is the cyanation of a brominated precursor.
Note: The following protocol is for the synthesis of the isomer 2-Fluoro-5-formylbenzonitrile.
Reagents and Materials:
-
3-bromo-4-fluorobenzaldehyde
-
Cuprous cyanide (CuCN)
-
N-Methyl-2-pyrrolidone (NMP)
-
Diatomaceous earth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
In a 1L round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100g, 0.49mol) in 400mL of NMP.
-
Add cuprous cyanide (50.6g, 0.56mol) to the reaction mixture.
-
Heat the mixture to 170°C with stirring overnight.
-
After cooling to room temperature, add an appropriate amount of diatomaceous earth and stir.
-
Filter the mixture.
-
Dissolve the filtrate in 400mL of water and 500mL of ethyl acetate.
-
Wash the organic phase twice with water, dry it with anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain a pale yellow solid (55.95g, 76.1% yield).
Application in Drug Development: Synthesis of Olaparib
This compound is a critical starting material for the synthesis of Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. The synthesis involves a multi-step process where the benzonitrile derivative is elaborated to form the final drug molecule.
Caption: Synthetic workflow from this compound to Olaparib.
Biological Significance: Mechanism of Action of Olaparib
Olaparib functions by inhibiting the enzyme poly (ADP-ribose) polymerase (PARP), which plays a crucial role in the repair of single-strand DNA breaks. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient. The inhibition of PARP in these cells leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.
Caption: Mechanism of action of Olaparib via PARP inhibition and synthetic lethality.
References
In-Depth Technical Guide to 3-Fluoro-5-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Fluoro-5-formylbenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the compound's structure, physical and chemical characteristics, and provides available experimental data. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Identity and Physical Properties
This compound, with the CAS number 1003708-42-6, is a trifunctional aromatic compound containing a fluorine atom, a formyl group, and a nitrile group.[1] These functional groups contribute to its unique reactivity and utility as a building block in organic synthesis.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Cyano-3-fluorobenzaldehyde, 3-Cyano-5-fluorobenzaldehyde | [1] |
| CAS Number | 1003708-42-6 | [1] |
| Molecular Formula | C₈H₄FNO | [1] |
| Molecular Weight | 149.12 g/mol | [1] |
| Melting Point | 75-82 °C | |
| Boiling Point | 205 °C (predicted) | |
| Density | 1.25 g/cm³ (predicted for isomer) | [2] |
| XlogP | 1.2 | [1] |
| Appearance | White to light yellow crystalline powder |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum of this compound in CDCl₃ is expected to show signals corresponding to the aldehydic proton and the aromatic protons. The aldehydic proton (CHO) typically appears as a singlet in the downfield region (around 10 ppm). The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.
-
13C NMR: The carbon NMR spectrum will provide information about the different carbon environments in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 190 ppm. The carbon atoms attached to the fluorine and nitrile groups will also show characteristic chemical shifts and C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for its functional groups. Key expected peaks include:
-
C≡N stretch: A strong, sharp absorption band around 2230 cm⁻¹.
-
C=O stretch (aldehyde): A strong absorption band around 1700 cm⁻¹.
-
C-F stretch: An absorption in the region of 1250-1000 cm⁻¹.
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 149, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 amu) and hydrocyanic acid (HCN, 27 amu).
Synthesis and Reactivity
A general workflow for such a synthesis is depicted below:
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of bioactive molecules, particularly in the development of Positron Emission Tomography (PET) imaging agents and Poly (ADP-ribose) polymerase (PARP) inhibitors.
PET Radiotracers for mGluR5 Imaging
This compound is a precursor for the synthesis of radiolabeled ligands targeting the metabotropic glutamate receptor 5 (mGluR5).[5] These receptors are implicated in various neurological and psychiatric disorders. The development of PET tracers allows for the non-invasive in vivo visualization and quantification of mGluR5, aiding in the diagnosis and understanding of these conditions, as well as in the development of novel therapeutics.
PARP Inhibitors
This compound is also utilized in the synthesis of PARP inhibitors.[2] PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The benzonitrile moiety can serve as a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, leading to competitive inhibition of the PARP enzyme.
The general role of PARP in DNA repair and its inhibition is illustrated in the following diagram:
Caption: Role of PARP in DNA repair and the mechanism of PARP inhibitors.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6][7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry and drug development. Its unique combination of functional groups allows for its incorporation into a variety of complex molecular scaffolds, leading to the development of potent and selective therapeutic and diagnostic agents. This guide provides a summary of its key chemical properties and applications, serving as a foundational resource for researchers in the field. Further experimental validation of some of the predicted properties is recommended for specific applications.
References
- 1. This compound | C8H4FNO | CID 44754917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-FLUORO-5-FORMYLBENZONITRILE | 218301-22-5 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 2-Fluoro-5-formylbenzonitrile 97 218301-22-5 [sigmaaldrich.com]
An In-depth Technical Guide on the Structure Elucidation of 3-Fluoro-5-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 3-Fluoro-5-formylbenzonitrile, a key intermediate in pharmaceutical synthesis. This document outlines its chemical and physical properties, detailed synthetic protocols, and in-depth analysis of its spectroscopic data.
Chemical Identity and Physical Properties
This compound is a substituted aromatic compound containing fluoro, formyl, and nitrile functional groups. Its chemical structure and key physical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₄FNO | [1] |
| Molecular Weight | 149.12 g/mol | [1] |
| CAS Number | 1003708-42-6 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Cyano-5-fluorobenzaldehyde, 5-Cyano-3-fluorobenzaldehyde | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 80-84 °C | |
| Boiling Point | 215.6 °C (predicted) | |
| SMILES | C1=C(C=C(C=C1C#N)F)C=O | [1][2] |
| InChI | InChI=1S/C8H4FNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,5H | [1][2] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through two primary routes: cyanation of a halogenated precursor or oxidation of a corresponding alcohol.
This method involves a nucleophilic aromatic substitution reaction where the bromo group is displaced by a cyanide group.
Experimental Protocol:
-
To a solution of 3-Bromo-5-fluorobenzaldehyde in a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), add Copper(I) cyanide (CuCN).
-
Heat the reaction mixture to a temperature between 150-180°C and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into a stirred solution of aqueous ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
This route involves the oxidation of the primary alcohol to an aldehyde.
Experimental Protocol:
-
Dissolve (3-Fluoro-5-cyanophenyl)methanol in a suitable organic solvent, typically dichloromethane (DCM).
-
Add a mild oxidizing agent such as Pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) portion-wise at room temperature.
-
Stir the reaction mixture vigorously for several hours. Monitor the progress of the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the oxidant byproducts.
-
Wash the filter cake with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to yield pure this compound.
Spectroscopic Data and Structure Elucidation
The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocol for NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
For ¹H and ¹³C NMR, reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
For ¹⁹F NMR, use an external reference standard such as CFCl₃.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):
The ¹H NMR spectrum is expected to show signals for the aldehydic proton and the three aromatic protons.
-
δ ~10.0 ppm (s, 1H): This singlet corresponds to the aldehydic proton (-CHO).
-
δ ~8.0-8.2 ppm (m, 1H): Aromatic proton at the C2 position.
-
δ ~7.8-8.0 ppm (m, 1H): Aromatic proton at the C4 position.
-
δ ~7.6-7.8 ppm (m, 1H): Aromatic proton at the C6 position.
The aromatic protons will likely appear as complex multiplets due to proton-proton and proton-fluorine couplings.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃):
The ¹³C NMR spectrum will display signals for all eight carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C=O (formyl) | ~190 | s |
| C-CN | ~114 | d |
| C-F | ~163 | d (¹JCF) |
| C-CHO | ~138 | d |
| Aromatic CH | ~130-140 | d |
| Aromatic CH | ~120-130 | d |
| Aromatic CH | ~115-125 | d |
| CN | ~117 | s |
Predicted ¹⁹F NMR Spectral Data (376 MHz, CDCl₃):
The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom, which will be split by the neighboring aromatic protons. The chemical shift is anticipated to be in the typical range for an aryl fluoride.
-
δ ~ -110 to -115 ppm: This multiplet corresponds to the fluorine atom on the aromatic ring.
Experimental Protocol for FT-IR Spectroscopy:
-
Prepare a solid sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands and Vibrational Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehydic C-H stretch (Fermi resonance doublet) |
| ~2230 | Strong, Sharp | C≡N stretch (nitrile) |
| ~1705 | Strong, Sharp | C=O stretch (aromatic aldehyde) |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C ring stretch |
| ~1250 | Strong | C-F stretch |
| ~900-700 | Medium-Strong | Aromatic C-H out-of-plane bend |
Experimental Protocol for Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 149, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: Common fragmentation pathways for aromatic aldehydes and benzonitriles would be anticipated.
-
Loss of H· (m/z = 148): Fragmentation of the aldehyde group.
-
Loss of CHO· (m/z = 120): Cleavage of the formyl group.
-
Loss of CN· (m/z = 123): Loss of the nitrile group.
-
Conclusion
The structure of this compound can be unequivocally determined through a combination of synthetic methods and spectroscopic analysis. The presented protocols and predicted spectral data provide a robust framework for the synthesis, purification, and characterization of this important pharmaceutical intermediate. The synergistic use of NMR, FT-IR, and MS allows for the complete assignment of its chemical structure, ensuring its identity and purity for applications in drug discovery and development.
References
In-Depth Technical Guide: 3-Fluoro-5-formylbenzonitrile
Molecular Formula: C₈H₄FNO
This technical guide provides a comprehensive overview of 3-Fluoro-5-formylbenzonitrile (CAS No. 1003708-42-6), a key benzaldehyde-based building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, applications, and safety protocols.
Physicochemical and Safety Data
The fundamental properties of this compound are summarized below. This data is essential for handling, storage, and application in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1003708-42-6 | [1][2] |
| Molecular Formula | C₈H₄FNO | [1][2] |
| Molecular Weight | 149.12 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Cyano-5-fluorobenzaldehyde, 5-Cyano-3-fluorobenzaldehyde | [2] |
| Appearance | Off-white to yellowish solid | [1] |
| Boiling Point | 205 °C | [1] |
| Density | 1.25 g/cm³ | [1] |
| Flash Point | 77 °C | [1] |
| InChI Key | MJDZWYNXMPFSJE-UHFFFAOYSA-N | [1][3] |
| SMILES | C1=C(C=C(C=C1C#N)F)C=O | [2][4] |
Table 2: Hazard and Safety Information
| Hazard Statement | Code | Description | Reference |
| GHS Pictogram | GHS07 | Exclamation Mark | [1] |
| Signal Word | Warning | [1] | |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [2] |
| Skin Irritation | H315 | Causes skin irritation | [2] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Synthesis of this compound
This compound can be synthesized from 3-bromo-5-fluorobenzonitrile via a Grignard reaction followed by formylation.[1] The workflow for this synthesis is depicted below.
Experimental Protocol
The following protocol details the synthesis of this compound from 3-bromo-5-fluorobenzonitrile.[1]
Materials:
-
3-bromo-5-fluorobenzonitrile (5.00 g, 25.0 mmol)
-
Dry Tetrahydrofuran (THF) (25 mL)
-
Isopropylmagnesium chloride (iPrMgCl), 2M solution in THF (15.0 mL, 30.0 mmol)
-
Dry N,N-Dimethylformamide (DMF) (5.81 mL, 75.0 mmol)
-
Ice water (150 mL)
-
Diethyl ether (Et₂O) (100 mL)
-
6M Hydrochloric acid (HCl)
Procedure:
-
A solution of 3-bromo-5-fluorobenzonitrile (25.0 mmol) in dry THF (25 mL) is cooled to 0 °C in an ice bath.
-
The 2M solution of iPrMgCl in THF (30.0 mmol) is added dropwise to the cooled solution over a period of 5 minutes.
-
The reaction mixture is stirred at 0 °C for 15 minutes and then allowed to warm to ambient temperature, stirring for an additional hour to ensure the formation of the Grignard reagent.
-
The mixture is subsequently cooled back to 0 °C.
-
Dry DMF (75.0 mmol) is added to the cooled reaction mixture.
-
The mixture is stirred for 17 hours, during which it is allowed to naturally warm to ambient temperature (after approximately 2 hours).
-
Following the reaction period, the mixture is poured into a biphasic solution of ice water (150 mL) and Et₂O (100 mL).
-
The biphasic mixture is stirred vigorously while 6M HCl is added until the aqueous layer reaches a pH of 3.
-
The organic layer is separated, and the aqueous layer is extracted with Et₂O. The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by standard methods such as column chromatography.
Applications in Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications.[1]
-
Heterocycle Synthesis: It is utilized as a key reactant in the catalyst-free, domino [3+2] cycloaddition and ring-opening aromatization process for synthesizing N-β-hydroxyethyl pyrroles and indoles.[1] This application highlights its utility in building complex heterocyclic scaffolds.
-
Pharmaceutical Intermediate: The compound is classified as a pharmaceutical intermediate, suggesting its role as a building block in the development of active pharmaceutical ingredients (APIs).[1] While specific drug synthesis pathways involving this exact molecule are not widely published, related structures like 3-fluoro-5-hydroxybenzonitrile are used in the synthesis of complex therapeutic agents.[5] The presence of the fluoro, formyl, and nitrile groups provides multiple reaction sites for constructing diverse molecular architectures.
Spectroscopic Data
Biological Activity and Signaling Pathways
There is currently no published data regarding the specific biological activity or pharmacological effects of this compound. Consequently, no associated signaling pathways have been described for this compound. Its primary role reported in the literature is that of a chemical intermediate for organic synthesis.[1]
References
- 1. This compound | 1003708-42-6 [chemicalbook.com]
- 2. This compound | C8H4FNO | CID 44754917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1003708-42-6 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. PubChemLite - this compound (C8H4FNO) [pubchemlite.lcsb.uni.lu]
- 5. US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile - Google Patents [patents.google.com]
- 6. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Overview of 3-Fluoro-5-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a concise technical summary of 3-Fluoro-5-formylbenzonitrile, a fluorinated aromatic nitrile. It confirms the standardized nomenclature of the compound and presents key physicochemical properties. Due to the specific and developing nature of research surrounding this molecule, this guide focuses on foundational data available in public chemical databases. In-depth experimental protocols and established signaling pathways are not widely published at the time of this report.
Chemical Identity and Nomenclature
The compound with the structure featuring a benzene ring substituted with a fluorine atom at position 3, a formyl group at position 5, and a nitrile group at position 1 is officially recognized by the International Union of Pure and Applied Chemistry (IUPAC) by the name provided.
IUPAC Name: this compound[1].
This nomenclature is systematically derived from the parent structure, benzonitrile, with substituents named and numbered according to IUPAC rules. The compound is also known by its synonym, 3-Cyano-5-fluorobenzaldehyde[2][3].
Physicochemical Properties
Quantitative data for this compound has been aggregated from various chemical databases. The following table summarizes its key computed and experimental properties.
| Property | Value | Source |
| Molecular Formula | C₈H₄FNO | PubChem[1] |
| Molecular Weight | 149.12 g/mol | PubChem[1] |
| CAS Number | 1003708-42-6 | PubChem[1], Manchester Organics[4] |
| Appearance | Not specified (Varies by supplier) | |
| Boiling Point | 205.17 °C at 760 mmHg (Predicted) | Alfa Chemistry[2] |
| Flash Point | 77.88 °C (Predicted) | Alfa Chemistry[2] |
| Density | 1.26 g/cm³ (Predicted) | Alfa Chemistry[2] |
| SMILES | C1=C(C=C(C=C1F)C#N)C=O | Alfa Chemistry[2] |
Logical Relationship of Synonyms
The chemical structure can be named based on different parent molecules, leading to logical synonyms. The following diagram illustrates the relationship between the IUPAC name and its common synonym, both referring to the same chemical entity.
Caption: Relationship between the molecular formula and its nomenclature.
Note on Experimental Data
While the properties listed provide a foundational understanding of this compound, it is important to note that comprehensive, peer-reviewed experimental protocols, detailed reaction mechanisms, and established biological signaling pathways involving this specific compound are not extensively documented in readily accessible scientific literature. The data presented is largely based on computational predictions and information from chemical supplier databases[2][4][5]. Researchers are advised to consult primary literature for specific applications or to develop and validate their own experimental procedures.
References
Synthesis of 3-Fluoro-5-formylbenzonitrile: A Technical Guide to Precursors and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic precursors and methodologies for the preparation of 3-fluoro-5-formylbenzonitrile, a key building block in the development of novel pharmaceutical compounds. This document details plausible synthetic routes, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Core Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the late-stage introduction of either the formyl or the cyano group onto a pre-functionalized benzene ring. Two of the most viable routes identified are:
-
Cyanation of a Benzaldehyde Precursor: This route involves the conversion of a bromo-substituted benzaldehyde to the corresponding nitrile via a nucleophilic substitution reaction.
-
Oxidation of a Benzyl Alcohol Precursor: This pathway focuses on the synthesis of a hydroxymethyl-substituted benzonitrile, which is then oxidized to the target aldehyde.
This guide will elaborate on the precursors and experimental protocols for each of these key strategies.
Route 1: Cyanation of 3-Bromo-5-fluorobenzaldehyde
This approach utilizes the readily accessible precursor, 3-bromo-5-fluorobenzaldehyde, and converts it to the target molecule in a single, high-yielding step.
Precursor Synthesis: 3-Bromo-5-fluorobenzaldehyde
A common method for the synthesis of 3-bromo-4-fluorobenzaldehyde has been reported and can be adapted for the 3-bromo-5-fluorobenzaldehyde isomer[1]. The synthesis of 3-bromo-5-fluorobenzaldehyde itself is also commercially available from various suppliers.
Experimental Protocol: Cyanation of 3-Bromo-5-fluorobenzaldehyde
This protocol is adapted from the synthesis of the analogous compound, 2-fluoro-5-formylbenzonitrile[2].
Reaction:
Materials:
-
3-Bromo-5-fluorobenzaldehyde
-
Copper(I) cyanide (CuCN)
-
N-Methyl-2-pyrrolidone (NMP)
-
Diatomaceous earth
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-5-fluorobenzaldehyde (1.0 eq) in NMP.
-
Add copper(I) cyanide (1.1-1.2 eq) to the solution.
-
Heat the reaction mixture to 170°C and stir overnight.
-
After cooling to room temperature, add diatomaceous earth and stir.
-
Filter the mixture.
-
To the filtrate, add water and ethyl acetate for extraction.
-
Wash the organic phase twice with water.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain this compound as a solid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-Bromo-4-fluorobenzaldehyde (100g, 0.49 mol) | [2] |
| Reagent | Copper(I) cyanide (50.6g, 0.56 mol) | [2] |
| Solvent | NMP (400 mL) | [2] |
| Reaction Temperature | 170°C | [2] |
| Reaction Time | Overnight | [2] |
| Yield | 76.1% (for 2-fluoro-5-formylbenzonitrile) | [2] |
Route 2: Oxidation of 3-Fluoro-5-(hydroxymethyl)benzonitrile
This alternative pathway involves the preparation of the benzyl alcohol precursor, 3-fluoro-5-(hydroxymethyl)benzonitrile, followed by its oxidation to the desired aldehyde.
Precursor Synthesis: 3-Fluoro-5-(hydroxymethyl)benzonitrile
The synthesis of this precursor can be achieved from 3-bromo-5-fluorobenzonitrile, a commercially available starting material. The transformation of a bromophenyl group to a hydroxymethyl group can be accomplished through various organometallic routes, such as a Grignard reaction with formaldehyde or a lithium-halogen exchange followed by reaction with formaldehyde.
Experimental Protocol: Oxidation of 3-Fluoro-5-(hydroxymethyl)benzonitrile
Reaction:
Materials:
-
3-Fluoro-5-(hydroxymethyl)benzonitrile
-
Activated Manganese Dioxide (MnO2)
-
Dichloromethane (DCM) or Chloroform (CHCl3)
Procedure:
-
Suspend 3-fluoro-5-(hydroxymethyl)benzonitrile (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Add activated manganese dioxide (5-10 eq) in portions.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.
-
Wash the celite pad with the solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Quantitative Data (Illustrative for HMF oxidation):
| Parameter | Value | Reference |
| Catalyst | β-MnO2 | [3] |
| Solvent | Water or DMSO | [3] |
| Temperature | 393 K | [3] |
| Pressure | 1 MPa O2 | [3] |
| HMF Conversion | ≥99 mol% | [3] |
| FDCA Yield | 85–92 mol% | [3] |
Note: The conditions for the oxidation of 3-fluoro-5-(hydroxymethyl)benzonitrile will require optimization.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthetic strategies discussed, the following diagrams have been generated using the DOT language.
Caption: Overview of the two primary synthetic routes to this compound.
Caption: Step-by-step workflow for the cyanation of 3-bromo-5-fluorobenzaldehyde.
Conclusion
The synthesis of this compound is achievable through well-established organic transformations. The choice of synthetic route will depend on the availability of starting materials, desired scale, and laboratory capabilities. The cyanation of 3-bromo-5-fluorobenzaldehyde offers a direct and potentially high-yielding approach. The oxidation of 3-fluoro-5-(hydroxymethyl)benzonitrile provides a viable alternative, contingent on the efficient synthesis of the benzyl alcohol precursor. The experimental protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.
References
- 1. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Hydroxy and surface oxygen effects on 5-hydroxymethylfurfural oxidation to 2,5-furandicarboxylic acid on β-MnO2: DFT, microkinetic and experiment studies - Nanoscale (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 3-Fluoro-5-formylbenzonitrile and its Isomer, 2-Fluoro-5-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of 3-Fluoro-5-formylbenzonitrile. Due to the limited publicly available information on this specific isomer, this document also presents a detailed examination of the closely related and more extensively studied isomer, 2-Fluoro-5-formylbenzonitrile, as a valuable point of comparison and a potential alternative in research and development. This guide includes detailed experimental protocols, quantitative data summarized in structured tables, and visualizations of synthetic pathways to aid researchers in their understanding and application of these compounds.
Introduction to Fluorinated Benzonitriles
Fluorinated benzonitriles are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into the benzonitrile scaffold can profoundly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The formyl and nitrile groups are versatile functional handles for a wide range of chemical transformations, making these compounds valuable building blocks in the synthesis of complex molecules, including pharmaceuticals.
This compound: A Compound of Limited Public Data
This compound (CAS No. 1003708-42-6) is a distinct isomer within the fluorinated benzonitrile family. Despite its confirmed existence, a thorough review of scientific literature and chemical databases reveals a notable scarcity of detailed information regarding its discovery, historical development, and specific applications. Chemical suppliers like Manchester Organics list it with a significant lead time, suggesting it is not a readily available, stock chemical and may require custom synthesis.[1]
Physicochemical Properties
Quantitative data for this compound is not extensively reported. The available information from PubChem is summarized in the table below.[2]
| Property | Value | Source |
| CAS Number | 1003708-42-6 | PubChem[2] |
| Molecular Formula | C₈H₄FNO | PubChem[2] |
| Molecular Weight | 149.12 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| SMILES | C1=C(C=C(C=C1C#N)F)C=O | PubChem[2] |
Synthesis
Specific, detailed, and peer-reviewed synthetic protocols for this compound are not readily found in the public domain. Its synthesis would likely involve multi-step sequences to achieve the desired 1,3,5-substitution pattern on the benzene ring, a generally more complex synthetic challenge than other substitution patterns.
Potential Applications
While no specific applications for this compound are documented, its structure suggests potential as an intermediate in the synthesis of novel therapeutic agents. A patent for a complex fluorine-containing compound mentions a 3-fluoro-5-oxy-benzonitrile derivative, hinting at the utility of this substitution pattern in drug discovery.[3]
2-Fluoro-5-formylbenzonitrile: A Well-Characterized and Commercially Available Isomer
In contrast to its 3-fluoro isomer, 2-Fluoro-5-formylbenzonitrile (CAS No. 218301-22-5) is a well-documented and commercially available compound. It serves as a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the PARP inhibitor, Olaparib.[4][5][6] Its utility in organic synthesis and drug development is well-established.[7]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Fluoro-5-formylbenzonitrile is presented below.
| Property | Value | Source |
| CAS Number | 218301-22-5 | ChemicalBook[8], Sigma-Aldrich[9] |
| Molecular Formula | C₈H₄FNO | ChemicalBook[8] |
| Molecular Weight | 149.12 g/mol | ChemicalBook[8], Sigma-Aldrich[9] |
| Melting Point | 80-84 °C | ChemicalBook[8], Echemi[4] |
| Boiling Point | 215.6±20.0 °C (Predicted) | ChemicalBook[8] |
| Density | 1.25±0.1 g/cm³ (Predicted) | ChemicalBook[8] |
| Appearance | White to light yellow solid | ChemicalBook[8], Echemi[4] |
| Solubility | Chloroform, Methanol | ChemicalBook[8] |
Synthesis of 2-Fluoro-5-formylbenzonitrile
Two primary synthetic routes for 2-Fluoro-5-formylbenzonitrile have been reported: cyanation of a bromo-precursor and oxidation of an alcohol precursor.
This method involves the reaction of 3-bromo-4-fluorobenzaldehyde with copper(I) cyanide.[4][5]
Caption: Synthesis of 2-Fluoro-5-formylbenzonitrile via cyanation.
Experimental Protocol:
-
In a 1 L round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100 g, 0.49 mol) in 400 mL of N-Methyl-2-pyrrolidone (NMP).[4][5]
-
Add copper(I) cyanide (50.6 g, 0.56 mol) to the solution.[4][5]
-
Heat the reaction mixture to 170 °C and stir overnight.[4][5]
-
After cooling to room temperature, add diatomaceous earth, stir, and filter the mixture.[4][5]
-
The filtrate is partitioned between 400 mL of water and 500 mL of ethyl acetate.[4]
-
The organic phase is washed twice with water, dried over anhydrous sodium sulfate, and filtered.[4]
-
The solvent is removed by evaporation under reduced pressure.[4]
-
The residue is recrystallized from a mixture of petroleum ether and ethyl acetate to yield a light yellow solid (55.95 g, 76.1% yield).[4]
This route involves the oxidation of 2-fluoro-5-(hydroxymethyl)benzonitrile using an oxidizing agent such as pyridinium chlorochromate (PCC).[6][10]
Caption: Synthesis of 2-Fluoro-5-formylbenzonitrile via oxidation.
Experimental Protocol:
-
In a 1000 mL flask, suspend 2-fluoro-5-(hydroxymethyl)benzonitrile (138.9 g) in 500 mL of dichloromethane.[6]
-
Cool the mixture in a cold water bath with stirring.[6]
-
Add pyridinium chlorochromate (PCC) (200 g) in batches, maintaining the reaction at room temperature.[6]
-
Monitor the reaction by HPLC until the starting material is completely consumed.[6]
-
Filter the reaction mixture and rinse the filter cake with 200 mL of dichloromethane.[6]
-
Remove the solvent from the filtrate under reduced pressure.[6]
-
Recrystallize the residue from toluene to obtain a yellow solid (84.7 g, 65% yield) with a purity of >97%.[6]
Applications in Drug Discovery and Development
2-Fluoro-5-formylbenzonitrile is a crucial building block in the synthesis of several pharmaceutical compounds.
-
Olaparib Intermediate: It is a key intermediate in the preparation of Olaparib, a PARP inhibitor used in cancer therapy.[4][5][6]
-
Heterocyclic Compound Synthesis: It is used to prepare various heterocyclic compounds that act as pharmaceutical PARP inhibitors.[4]
-
Synthesis of 3-cyano-4-fluorobenzyl bromide: This compound can be used to synthesize 3-cyano-4-fluorobenzyl bromide, another useful synthetic intermediate.[9]
The general workflow for its application as a pharmaceutical intermediate is depicted below.
Caption: General workflow of 2-Fluoro-5-formylbenzonitrile in API synthesis.
Safety and Handling
Both this compound and 2-Fluoro-5-formylbenzonitrile are classified as harmful if swallowed, in contact with skin, or if inhaled.[2][8] They can cause skin and serious eye irritation.[2][8] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling these compounds.
Conclusion
While this compound remains a compound with limited available data, its isomer, 2-Fluoro-5-formylbenzonitrile, is a well-characterized and synthetically valuable molecule. The detailed information provided for the 2-fluoro isomer, including its synthesis and applications, offers a strong foundation for researchers working with fluorinated benzonitriles. Further research into the synthesis and properties of this compound is warranted to explore its potential applications in medicinal chemistry and materials science. This guide serves as a valuable resource for scientists and professionals in drug development by consolidating the available information and providing detailed experimental protocols.
References
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. This compound | C8H4FNO | CID 44754917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2023070483A1 - PROCESSES OF MAKING 3-FLUORO-5- ( ( (1R, 2S, 2aS) -1, 2, 3, 3, 4, 4-HEXAFLUORO-2A-HYDROXY-2, 2A, 3, 4-TETRAHYDRO-1H-CYCLOPENTA [CD] INDEN-7-YL) -OXY) -BENZONITRILE AND POLYMORPHS THEREOF - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
- 6. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 7. datainsightsmarket.com [datainsightsmarket.com]
- 8. 2-FLUORO-5-FORMYLBENZONITRILE | 218301-22-5 [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of 3-Fluoro-5-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-formylbenzonitrile, a substituted aromatic nitrile, serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique trifunctional structure, featuring a nitrile group, a formyl group, and a fluorine atom on a benzene ring, makes it a versatile building block in medicinal chemistry. A thorough understanding of its physical properties is paramount for its effective use in laboratory research and process development. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis.
Core Physical and Chemical Properties
The foundational physical and chemical characteristics of this compound are summarized below. These properties are crucial for handling, storage, and reaction setup.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3-Cyano-5-fluorobenzaldehyde, 5-Cyano-3-fluorobenzaldehyde |
| CAS Number | 1003708-42-6 |
| Molecular Formula | C₈H₄FNO |
| Molecular Weight | 149.12 g/mol |
| Appearance | Solid |
Quantitative Physical Data
A compilation of the key quantitative physical properties of this compound is presented in the table below. These values are essential for predicting the compound's behavior in various physical and chemical processes.
| Physical Property | Value |
| Melting Point | 75 - 84 °C |
| Boiling Point | 205 °C (at 760 mmHg) |
| Flash Point | 77 °C |
| Density | Data not available |
| Solubility | Quantitative data not available |
Experimental Protocols for Property Determination
The following sections detail standard laboratory procedures for determining the key physical properties of organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity. The capillary method is a standard technique for this determination.[1][2]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire solid has turned into a clear liquid (final melting point) are recorded. This range is reported as the melting point.
Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is placed inverted into the test tube.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out. Heating is continued until a steady stream of bubbles emerges.
-
Observation: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Solubility Determination (Flask Method - OECD 105)
Determining the solubility of a compound in various solvents is crucial for its application in synthesis and formulation. The OECD Guideline 105 provides a standardized "flask method" for determining water solubility, which can be adapted for other solvents.[3][4]
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a flask.
-
Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. This concentration represents the solubility of the compound in the specific solvent at that temperature.
Synthesis Workflow
This compound can be synthesized from 3-bromo-5-fluorobenzonitrile. The following diagram illustrates the logical workflow of this synthesis.
Caption: Synthetic workflow for this compound.
Conclusion
This technical guide provides essential data on the physical properties of this compound and outlines the standard methodologies for their determination. The provided information is intended to support researchers, scientists, and drug development professionals in the safe and effective handling and application of this important chemical intermediate. Adherence to standardized experimental protocols is crucial for obtaining reliable and reproducible data, which is the foundation of successful research and development endeavors.
References
Spectroscopic Profile of 3-Fluoro-5-formylbenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Fluoro-5-formylbenzonitrile (C₈H₄FNO), a valuable building block in medicinal chemistry and materials science. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.
Core Spectroscopic Data
Due to the limited availability of experimentally derived public data, the following spectroscopic information is based on computational predictions from reputable chemical databases. These predictions offer a robust estimation of the expected spectral characteristics of this compound and are invaluable for its identification and characterization.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~10.0 | Singlet | - | Aldehyde Proton (CHO) |
| ~8.2 | Singlet | - | Aromatic Proton |
| ~8.0 | Doublet of Doublets | ~8, ~2 | Aromatic Proton |
| ~7.8 | Doublet of Triplets | ~8, ~2 | Aromatic Proton |
Predicted using advanced computational algorithms.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~190 | Aldehyde Carbonyl (C=O) |
| ~163 (d, J ≈ 250 Hz) | Carbon-Fluorine (C-F) |
| ~138 | Aromatic Carbon |
| ~132 | Aromatic Carbon |
| ~125 (d, J ≈ 10 Hz) | Aromatic Carbon |
| ~120 (d, J ≈ 25 Hz) | Aromatic Carbon |
| ~116 | Nitrile Carbon (C≡N) |
| ~115 | Aromatic Carbon |
Predicted using advanced computational algorithms. The carbon attached to fluorine exhibits a characteristic doublet due to spin-spin coupling.
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| ~2230 | Strong | Nitrile (C≡N) Stretch |
| ~1700 | Strong | Aldehyde Carbonyl (C=O) Stretch |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C Bending |
| ~1250 | Strong | C-F Stretch |
| ~900-700 | Strong | Aromatic C-H Out-of-plane Bending |
Predicted based on typical vibrational modes for the functional groups present.
Table 4: Mass Spectrometry (MS) Data
| Parameter | Value | Source |
| Molecular Formula | C₈H₄FNO | PubChem[1] |
| Molecular Weight | 149.12 g/mol | PubChem[1] |
| Exact Mass | 149.0277 Da | PubChem[1] |
| Predicted m/z | 149.0277 [M]⁺, 150.0310 [M+H]⁺ | PubChem[1] |
Experimental Protocols
The following sections outline generalized methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Employ a relaxation delay appropriate for quaternary carbons and carbons attached to electronegative atoms.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum in the desired mass range.
-
For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass and confirm the elemental composition.
-
Workflow for Spectroscopic Analysis
The logical flow of acquiring and interpreting spectroscopic data is crucial for the unambiguous identification and characterization of a chemical compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
Technical Guide: Purity and Assay of 3-Fluoro-5-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and assay of 3-Fluoro-5-formylbenzonitrile, a key building block in pharmaceutical synthesis. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Additionally, it addresses potential impurities and presents data in a structured format for ease of interpretation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C₈H₄FNO |
| Molecular Weight | 149.12 g/mol |
| CAS Number | 1003708-42-6 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 82-84 °C |
| Solubility | Soluble in organic solvents such as acetonitrile, methanol, and dichloromethane. |
Analytical Methods for Purity and Assay Determination
The purity and assay of this compound can be accurately determined using a combination of chromatographic and spectroscopic techniques. The following sections provide detailed protocols for the recommended analytical methods.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for the quantification of this compound and the separation of potential impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in acetonitrile and make up to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions: A summary of the HPLC conditions is provided in Table 2.
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. The assay can be determined by comparing the peak area of the sample to that of a certified reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile impurities in this compound.
Experimental Protocol:
-
Instrumentation: A standard GC-MS system.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
-
Chromatographic and Spectrometric Conditions: The GC-MS parameters are detailed in Table 3.
| Parameter | Recommended Value |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. |
| Ion Source Temperature | 230 °C |
| Mass Range | 50-500 amu |
Data Analysis: Impurities can be identified by comparing their mass spectra with a spectral library (e.g., NIST). Quantification can be performed using an internal or external standard method.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that can be used to determine the exact purity of this compound without the need for a specific reference standard of the analyte.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a suitable internal standard (e.g., maleic anhydride or dimethyl sulfone) and add it to the same NMR tube.
-
Add a precise volume of a deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃) and ensure complete dissolution.
-
-
NMR Acquisition Parameters: Key acquisition parameters are listed in Table 4.
| Parameter | Recommended Value |
| Pulse Sequence | A standard 90° pulse sequence. |
| Relaxation Delay (d1) | At least 5 times the longest T₁ relaxation time of the signals of interest. |
| Number of Scans | Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans). |
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard.
Potential Impurities
The synthesis of this compound may result in the presence of several impurities. A common synthetic route involves the cyanation of a corresponding brominated benzaldehyde.[1][2] Potential impurities arising from this process are listed in Table 5.
| Impurity Name | Chemical Structure | Potential Origin |
| 3-Fluoro-5-bromobenzaldehyde | ![]() | Unreacted starting material. |
| 3-Fluoro-5-cyanobenzoic acid | ![]() | Oxidation of the aldehyde group. |
| Isomeric Impurities | e.g., 2-Fluoro-5-formylbenzonitrile | Impurities in the starting materials or side reactions during synthesis. |
| Residual Solvents | e.g., N,N-Dimethylformamide (DMF) | Solvents used in the synthesis and purification steps. |
Data Presentation and Visualization
Summary of Quantitative Data
The following table summarizes the typical purity and assay values for this compound as determined by the analytical methods described.
| Parameter | HPLC | GC-MS | qNMR |
| Purity (%) | ≥ 98.0 | ≥ 98.0 | ≥ 98.5 |
| Assay (%) | 98.0 - 102.0 | 98.0 - 102.0 | 98.5 - 101.5 |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | Dependent on S/N |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.03% | Dependent on S/N |
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the analytical procedures.
Caption: HPLC Analysis Workflow for this compound.
Caption: GC-MS Analysis Workflow for Impurity Profiling.
Caption: qNMR Workflow for Absolute Purity Determination.
References
GHS classification of 3-Fluoro-5-formylbenzonitrile
An In-depth Technical Guide on the GHS Classification of 3-Fluoro-5-formylbenzonitrile
This guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 3-Cyano-5-fluorobenzaldehyde, 5-Cyano-3-fluorobenzaldehyde[1] |
| CAS Number | 1003708-42-6[1] |
| Molecular Formula | C₈H₄FNO[1] |
| Molecular Weight | 149.12 g/mol [1] |
| Chemical Structure | (Smiles: C1=C(C=C(C=C1C#N)F)C=O)[1] |
GHS Hazard Classification
The GHS classification for this compound is aggregated from multiple notifications and may vary depending on impurities and other factors. The following tables summarize the reported classifications.
Hazard Statements
| Hazard Code | Description | Notified Classification Ratio |
| H302 | Harmful if swallowed | 100%[1] |
| H312 | Harmful in contact with skin | 66.7%[1] |
| H315 | Causes skin irritation | 66.7%[1] |
| H319 | Causes serious eye irritation | 66.7%[1] |
| H332 | Harmful if inhaled | 66.7%[1] |
| H335 | May cause respiratory irritation | 66.7%[1] |
Hazard Classes and Categories
| Hazard Class | Category | Notified Classification Ratio |
| Acute Toxicity, Oral | 4 | 100%[1] |
| Acute Toxicity, Dermal | 4 | 66.7%[1] |
| Skin Irritation | 2 | 66.7%[1] |
| Eye Irritation | 2A | 66.7%[1] |
| Acute Toxicity, Inhalation | 4 | 66.7%[1] |
| Specific Target Organ Toxicity, Single Exposure | 3 | 66.7%[1] |
GHS Label Elements
| Element | Description |
| Pictogram | |
| Signal Word | Warning[1] |
Note: The exclamation mark pictogram is used for a variety of hazards including acute toxicity (harmful), skin/eye irritation, and respiratory tract irritation.
Precautionary Measures
A comprehensive set of precautionary statements is recommended for handling this compound. These are categorized into prevention, response, storage, and disposal.
Precautionary Statements (P-Codes)
| Category | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4] |
| P264 | Wash skin thoroughly after handling.[2][3][4] | |
| P270 | Do not eat, drink or smoke when using this product.[2][3][4] | |
| P271 | Use only outdoors or in a well-ventilated area.[2][3][4] | |
| P280 | Wear protective gloves/ eye protection/ face protection.[2][3][4] | |
| Response | P301+P317 | IF SWALLOWED: Get medical help.[1] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2][3] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] | |
| P317 | Get medical help.[1] | |
| P319 | Get medical help if you feel unwell.[1] | |
| P321 | Specific treatment (see supplemental first aid instruction on this label).[1] | |
| P330 | Rinse mouth.[1][2][3] | |
| P332+P317 | If skin irritation occurs: Get medical help.[1] | |
| P337+P317 | If eye irritation persists: Get medical help.[1] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[1][2][3] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][2][3] |
| P405 | Store locked up.[1][2][3] | |
| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant.[1][2][3] |
Experimental Protocols
Detailed experimental protocols for the determination of GHS classifications for this compound are not publicly available in the searched resources. The classifications are typically derived from data submitted by manufacturers and suppliers to regulatory bodies like the European Chemicals Agency (ECHA). These studies would generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for testing chemicals.
Visualized Workflows and Relationships
The following diagrams illustrate the logical relationships in GHS classification and safe handling procedures.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Fluoro-5-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 3-fluoro-5-formylbenzonitrile, a key intermediate in the preparation of various pharmaceutical compounds. The primary method described is the direct cyanation of 3-bromo-4-fluorobenzaldehyde using cuprous cyanide. Alternative palladium-catalyzed cyanation methods are also discussed as potential synthetic routes.
Overview and Synthetic Routes
This compound is a valuable building block in medicinal chemistry. Its synthesis from 3-bromo-4-fluorobenzaldehyde is a crucial transformation. The most direct and commonly employed method is a nucleophilic substitution reaction using a cyanide source, such as cuprous cyanide, to replace the bromine atom. This reaction is typically carried out at elevated temperatures in a polar aprotic solvent.
Alternative approaches involve modern cross-coupling reactions, particularly palladium-catalyzed cyanations. These methods can offer milder reaction conditions and broader substrate scope, utilizing various cyanide sources, including less toxic alternatives to metal cyanides.[1][2][3]
Experimental Protocol: Cyanation using Cuprous Cyanide
This protocol details the synthesis of this compound from 3-bromo-4-fluorobenzaldehyde via a Rosenmund-von Braun reaction.
Materials:
-
3-bromo-4-fluorobenzaldehyde
-
Cuprous cyanide (CuCN)
-
N-Methyl-2-pyrrolidone (NMP)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Water
Equipment:
-
1L round-bottom flask
-
Heating mantle with stirrer
-
Thermometer
-
Condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure: [4]
-
Reaction Setup: In a 1L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of N-Methyl-2-pyrrolidone (NMP).
-
Addition of Reagent: To the stirred solution, add 50.6 g (0.56 mol) of cuprous cyanide.
-
Reaction: Heat the reaction mixture to 170°C and maintain stirring overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add a suitable amount of diatomaceous earth and stir.
-
Filter the mixture.
-
Transfer the filtrate to a separatory funnel and add 400 mL of water and 500 mL of ethyl acetate.
-
Separate the organic layer and wash it twice with water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting residue from a mixture of petroleum ether and ethyl acetate to yield the final product as a pale yellow solid.[4]
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound using the cuprous cyanide method.[4]
| Parameter | Value |
| Starting Material | 3-bromo-4-fluorobenzaldehyde |
| Reagent | Cuprous Cyanide |
| Molar Ratio (Substrate:Reagent) | 1 : 1.14 |
| Solvent | N-Methyl-2-pyrrolidone (NMP) |
| Reaction Temperature | 170°C |
| Reaction Time | Overnight |
| Product | This compound |
| Yield | 76.1% |
| Appearance | Pale yellow solid |
| Mass Spectrometry (ESI) | m/z 150 (M+1) |
Alternative Synthetic Strategies: Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions represent a powerful alternative for the synthesis of aryl nitriles from aryl halides.[1][2][3] These methods often proceed under milder conditions and exhibit greater functional group tolerance compared to traditional methods like the Rosenmund-von Braun reaction.
Key components of a typical palladium-catalyzed cyanation include:
-
Aryl Halide: 3-bromo-4-fluorobenzaldehyde
-
Palladium Catalyst: A variety of palladium sources can be used, such as Pd/C, Pd2(dba)3, or palladium precatalysts.[2][5]
-
Ligand: Phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), are commonly employed to facilitate the catalytic cycle.[5]
-
Cyanide Source: While traditional sources like KCN or Zn(CN)2 can be used, less toxic alternatives such as K4[Fe(CN)6] or malononitrile have been developed to enhance safety.[1][2][5]
-
Solvent and Base: The reaction is typically carried out in a suitable organic solvent, often in the presence of a base.
Researchers can explore these catalytic systems to optimize the synthesis, potentially achieving higher yields and avoiding the use of stoichiometric copper salts.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound using the cuprous cyanide method.
Caption: Workflow for the synthesis of this compound.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Page loading... [guidechem.com]
- 5. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
Application Notes: 3-Fluoro-5-formylbenzonitrile as a Key Intermediate in the Synthesis of PARP Inhibitors
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for cellular processes, particularly in DNA repair and the maintenance of genomic integrity.[1][2] PARP inhibitors have emerged as a significant class of anticancer drugs, especially for treating cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] The synthesis of these complex molecules often relies on key intermediates that provide essential structural motifs. 3-Fluoro-5-formylbenzonitrile is a critical building block in the synthesis of several potent PARP inhibitors, including Talazoparib.[5][6] This document provides detailed application notes and protocols for the use of this compound in the synthesis of PARP inhibitors.
Mechanism of Action of PARP Inhibitors
PARP enzymes, particularly PARP-1 and PARP-2, are activated by DNA damage, catalyzing the transfer of ADP-ribose units to target proteins to facilitate DNA repair.[4] This process is a key step in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs).[4][7] In cancer cells with defective homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of SSBs.[8] These unrepaired SSBs are converted to double-strand breaks (DSBs) during DNA replication, which cannot be efficiently repaired in HR-deficient cells, leading to cell death through a concept known as synthetic lethality.[3][7]
PARP Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP-1 in the DNA damage response and the mechanism of action for PARP inhibitors.
Caption: PARP-1 signaling in DNA repair and the mechanism of PARP inhibitors.
Synthesis of Talazoparib using this compound
A key application of this compound is in the multi-step synthesis of the potent PARP inhibitor, Talazoparib. The synthesis involves several key transformations where the benzonitrile derivative serves as a foundational scaffold.
Quantitative Data from Synthesis
The following table summarizes representative yields and conditions for key steps in the synthesis of a Talazoparib precursor, highlighting the role of this compound.
| Step | Starting Materials | Key Reagents | Product | Yield (%) | Reference |
| 1 | 4-amino-6-fluoroisobenzofuran-1(3H)-one, 4-fluorobenzaldehyde | Pyridinium p-toluenesulfonate (PPTS), MgSO₄, NaBH₄ | (R)-3-((S)-(4-fluorophenyl)(hydroxy)methyl)-7-fluoroisobenzofuran-1(3H)-one | 52.3% | [5] |
| 2 | Intermediate from Step 1 | Not specified in detail | Talazoparib | Not specified in detail | [5] |
Experimental Protocols
Protocol 1: Synthesis of (R)-3-((S)-(4-fluorophenyl)(hydroxy)methyl)-7-fluoroisobenzofuran-1(3H)-one [5]
This protocol describes a key step in a patented synthesis route towards Talazoparib.
-
Reaction Setup: In a suitable reactor, add the compound of formula 14 (an aminofluoroisobenzofuranone derivative), the compound of formula 15 (4-fluorobenzaldehyde), and dioxane.
-
Addition of Reagents: Add pyridinium p-toluenesulfonate (PPTS) and MgSO₄ to the reactor.
-
Reflux: Heat the reactor to reflux and stir for 2 to 4 hours.
-
Reduction: Cool the reactor to 50°C. Add NaBH₄ to the mixture and then heat to 80°C. Stir for an additional 2 to 4 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature. Add methanol to the reactor and filter the resulting white solid.
-
Extraction: Concentrate the filtrate and extract with ethyl acetate. Wash the organic phase with a saturated NaHCO₃ aqueous solution and then with a sodium chloride aqueous solution.
-
Purification: Dehydrate the organic phase with anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify the crude product by column chromatography to yield the desired intermediate.
Protocol 2: Radiosynthesis of [¹⁸F]Talazoparib [9][10]
This protocol outlines a multi-step radiosynthesis for preparing a radiolabeled version of Talazoparib for imaging studies.
-
Fluorination: Add a solution of [¹⁸F]TsF in acetonitrile to a vial containing precursor 4 and pre-dried potassium carbonate/Kryptofix® 222. Heat the vial at 108°C for 8 minutes.
-
Intermediate Formation: At room temperature, add a solution of compound 1 in methanol and a solution of 20% TiCl₃ in 2 N HCl to the reaction mixture. Heat the reaction at 60°C for 7 minutes to form [¹⁸F]2a.
Synthetic Workflow for PARP Inhibitors
The diagram below outlines a generalized workflow for the synthesis of PARP inhibitors like Talazoparib, starting from key intermediates.
Caption: Generalized synthetic workflow for PARP inhibitors.
This compound is a valuable and versatile intermediate in the synthesis of potent PARP inhibitors. The protocols and data presented here provide a framework for researchers and drug development professionals working on the discovery and synthesis of novel therapeutics targeting the PARP signaling pathway. The synthetic routes, while complex, offer pathways to highly effective anticancer agents like Talazoparib.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]
- 6. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents | MDPI [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: The Role of 2-Fluoro-5-formylbenzonitrile in the Synthesis of Olaparib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of the PARP inhibitor Olaparib, with a specific focus on the pivotal role of the intermediate, 2-fluoro-5-formylbenzonitrile. This document includes comprehensive experimental protocols, quantitative data summaries, and visual diagrams of the synthetic pathway and relevant biological mechanisms.
Introduction
Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, a class of proteins critical for DNA repair. By targeting PARP, particularly in cancers with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations, Olaparib induces synthetic lethality in cancer cells. The synthesis of this complex molecule involves several key steps, with 2-fluoro-5-formylbenzonitrile serving as a crucial building block for the construction of the core phthalazinone structure of Olaparib.
Synthetic Pathway Overview
The synthesis of Olaparib from 2-fluoro-5-formylbenzonitrile is a multi-step process. A common and well-established route involves a Horner-Wadsworth-Emmons reaction. In this key step, 2-fluoro-5-formylbenzonitrile is reacted with a phosphonate derivative to form an olefin intermediate. This intermediate then undergoes cyclization with hydrazine to form the phthalazinone core, which is further elaborated to yield Olaparib.
Olaparib Synthesis Pathway
Caption: Synthetic pathway of Olaparib from 2-fluoro-5-formylbenzonitrile.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of Olaparib, starting from the reaction involving 2-fluoro-5-formylbenzonitrile.
Table 1: Horner-Wadsworth-Emmons Reaction
| Reagent | Molar Ratio | Key Parameters | Yield (%) | Purity | Reference |
| Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate | 1.0 | Triethylamine, THF, 0°C to RT | 96 | Not Specified | [1] |
| 2-Fluoro-5-formylbenzonitrile | 1.0 |
Table 2: Formation of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
| Reagent | Molar Ratio | Key Parameters | Yield (%) | Purity | Reference |
| 2-Fluoro-5-[(3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl]benzonitrile | 1.0 | Hydrazine hydrate, NaOH (aq), 90°C | 77 | >98% (HPLC) | [1][2] |
Table 3: Subsequent Steps to Olaparib
| Reaction Step | Key Reagents | Yield (%) | Purity | Reference |
| Amide coupling with piperazine derivative | HBTU, DIPEA | Not Specified | Not Specified | |
| Acylation with cyclopropanecarbonyl chloride | Triethylamine | >90% (final step) | >99% (HPLC) | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-5-[(3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl]benzonitrile (Olefin Intermediate)
This protocol is based on the Horner-Wadsworth-Emmons reaction.[1]
Materials:
-
Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate
-
2-Fluoro-5-formylbenzonitrile
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Add 2-Fluoro-5-formylbenzonitrile (1 equivalent) to the cooled solution.
-
Slowly add triethylamine (1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired olefin intermediate.
Protocol 2: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
This protocol describes the hydrolysis of the nitrile and subsequent cyclization to form the phthalazinone core.[1][2]
Materials:
-
2-Fluoro-5-[(3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl]benzonitrile
-
Sodium Hydroxide (NaOH)
-
Hydrazine Hydrate
-
Water
-
Hydrochloric Acid (HCl) for acidification
-
Standard laboratory glassware for heating and filtration
Procedure:
-
Suspend 2-Fluoro-5-[(3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl]benzonitrile (1 equivalent) in an aqueous solution of NaOH (e.g., 10 M).
-
Heat the mixture to 90°C and stir for 1 hour to effect hydrolysis of the nitrile group to a carboxylic acid.
-
Cool the reaction mixture to approximately 70°C and add hydrazine hydrate (excess).
-
Continue stirring at 70°C for 18-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with HCl (e.g., 4 M) to a pH of approximately 4.
-
A precipitate will form. Stir the suspension for 30 minutes, then collect the solid by filtration.
-
Wash the solid with water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to remove impurities.
-
Dry the solid under vacuum to yield 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.
Mechanism of Action: PARP Inhibition
Olaparib exerts its therapeutic effect by inhibiting the activity of PARP enzymes, which are central to the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.
PARP1 Signaling in DNA Repair and Inhibition by Olaparib
Caption: Mechanism of PARP1 inhibition by Olaparib leading to synthetic lethality.
In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, the accumulation of unrepaired SSBs due to PARP inhibition leads to the formation of double-strand breaks (DSBs) during DNA replication. The inability of these cells to repair DSBs results in genomic instability and ultimately, cell death. This concept is known as synthetic lethality and is the foundation of Olaparib's efficacy in specific patient populations.[4][5]
Experimental Workflow: Synthesis of the Phthalazinone Core
The following diagram illustrates the logical workflow for the synthesis of the key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, from the olefin intermediate.
Caption: Workflow for the synthesis of the phthalazinone intermediate.
Conclusion
2-Fluoro-5-formylbenzonitrile is a critical starting material in the synthesis of Olaparib. The protocols and data presented here provide a comprehensive guide for researchers and professionals involved in the development and manufacturing of this important anticancer agent. Understanding the synthetic route and the underlying mechanism of action is essential for the optimization of current processes and the discovery of new PARP inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN106905243A - A kind of preparation method of olaparib - Google Patents [patents.google.com]
- 3. WO2017191562A1 - Process for the preparation of olaparib and polymorphs thereof - Google Patents [patents.google.com]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PARP1‐dependent end‐joining contributes to Olaparib‐mediated radiosensitization in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 3-Fluoro-5-formylbenzonitrile with Copper Cyanide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The cyanation of aryl halides using copper cyanide, known as the Rosenmund-von Braun reaction, is a fundamental transformation in organic synthesis for the preparation of aryl nitriles.[1][2][3] Aryl nitriles are valuable intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and agrochemicals.[4] This document provides detailed application notes and protocols for the reaction of a substituted benzonitrile, focusing on the conversion of a halogenated precursor to a cyanated product, exemplified by the synthesis of a fluoro-formylbenzonitrile derivative. While the specific reaction of 3-Fluoro-5-formylbenzonitrile with copper cyanide is not explicitly detailed in the provided literature, the principles and protocols of the Rosenmund-von Braun reaction are directly applicable. A closely related example, the synthesis of 2-Fluoro-5-formylbenzonitrile from 3-bromo-4-fluorobenzaldehyde, will be used as a representative protocol.[5][6]
Application: Synthesis of Aryl Nitriles via Rosenmund-von Braun Reaction
The primary application of reacting an aryl halide with copper cyanide is the synthesis of aryl nitriles. This reaction is particularly useful for introducing a cyano group onto an aromatic ring, which can then be further transformed into other functional groups such as carboxylic acids, amines, and amides. The resulting cyanated benzonitrile derivatives are often key building blocks in the synthesis of complex molecules, including active pharmaceutical ingredients. For instance, 2-Fluoro-5-formylbenzonitrile is a known intermediate in the preparation of the PARP inhibitor Olaparib.[5]
Experimental Protocols
The following protocol is adapted from the synthesis of 2-Fluoro-5-formylbenzonitrile and serves as a general procedure for the cyanation of an aryl bromide.[5][6]
Materials:
-
3-Bromo-4-fluorobenzaldehyde (or other suitable aryl halide)
-
Copper(I) cyanide (CuCN)
-
N-Methyl-2-pyrrolidone (NMP)
-
Diatomaceous earth (Celite)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Petroleum ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 1 L round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100 g, 0.49 mol) in 400 mL of N-Methyl-2-pyrrolidone (NMP).[5][6]
-
To this solution, add copper(I) cyanide (50.6 g, 0.56 mol).[5][6]
-
Heat the reaction mixture to 170°C with vigorous stirring and maintain this temperature overnight.[5][6]
-
After heating, allow the mixture to cool to room temperature.
-
Add a suitable amount of diatomaceous earth to the cooled mixture and stir.[5]
-
Filter the mixture to remove solid residues.
-
Transfer the filtrate to a separatory funnel and add 400 mL of water and 500 mL of ethyl acetate.[5]
-
Separate the organic layer and wash it twice with water.[5]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[5]
-
Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate to yield the pure 2-Fluoro-5-formylbenzonitrile as a light yellow solid.[5]
Data Presentation
The following table summarizes the quantitative data from the representative synthesis of 2-Fluoro-5-formylbenzonitrile.
| Parameter | Value | Reference |
| Starting Material | 3-bromo-4-fluorobenzaldehyde | [5] |
| Reagent | Copper(I) cyanide | [5] |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | [5][6] |
| Reaction Temperature | 170°C | [5][6] |
| Reaction Time | Overnight | [5] |
| Product | 2-Fluoro-5-formylbenzonitrile | [5] |
| Yield | 76.1% | [5] |
| Melting Point | 80-84°C | [5][7] |
| Mass Spec (ESI) | 150 (M+1) | [5] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2-Fluoro-5-formylbenzonitrile.
Caption: Proposed mechanism of the Rosenmund-von Braun reaction.[1]
References
Synthetic Routes to 3-Fluoro-5-formylbenzonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-fluoro-5-formylbenzonitrile and its derivatives. These compounds are valuable intermediates in medicinal chemistry and materials science. This guide outlines established methods for the synthesis of 2-fluoro-5-formylbenzonitrile and proposes viable synthetic pathways for the this compound isomer, for which specific literature is less common.
Introduction
Fluorinated benzonitrile derivatives are key building blocks in the development of pharmaceuticals and agrochemicals. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule. The formyl and nitrile functionalities offer versatile handles for further chemical modifications, making these compounds attractive starting materials for the synthesis of complex molecular architectures.
Synthetic Routes to 2-Fluoro-5-formylbenzonitrile
Two primary, well-documented methods for the synthesis of 2-fluoro-5-formylbenzonitrile are presented below.
Route 1: Cyanation of 3-Bromo-4-fluorobenzaldehyde
This method involves a Rosenmund-von Braun reaction, where a bromo-substituted benzaldehyde is converted to the corresponding nitrile using cuprous cyanide.[1][2]
Reaction Scheme:
Experimental Protocol:
-
In a 1 L round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100 g, 0.49 mol) in 400 mL of N-Methyl-2-pyrrolidone (NMP).[2]
-
Add cuprous cyanide (50.6 g, 0.56 mol) to the reaction mixture.[1]
-
Heat the mixture to 170°C with stirring and maintain for at least 12 hours (overnight).[1][2]
-
After cooling to room temperature, add a suitable amount of diatomaceous earth and stir.
-
Filter the mixture. To the filtrate, add 400 mL of water and 500 mL of ethyl acetate.
-
Separate the organic phase and wash it twice with water.[1]
-
Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain 2-fluoro-5-formylbenzonitrile as a pale yellow solid.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-Bromo-4-fluorobenzaldehyde | [1][2] |
| Reagent | Cuprous Cyanide (CuCN) | [1] |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | [2] |
| Temperature | 170 °C | [1] |
| Reaction Time | Overnight | [1] |
| Yield | 76.1% | [1] |
| Purity | >97% |
Route 2: Oxidation of 2-Fluoro-5-(hydroxymethyl)benzonitrile
This route utilizes the oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).[2]
Reaction Scheme:
Experimental Protocol:
-
In a 1000 mL flask, dissolve 138.9 g of crude 2-fluoro-5-(hydroxymethyl)benzonitrile in 500 mL of dichloromethane (DCM).[2]
-
Cool the flask in a cold water bath with stirring.
-
Add 200 g of pyridinium chlorochromate (PCC) in portions, ensuring the temperature is maintained at room temperature.[2]
-
Continue stirring at room temperature and monitor the reaction by HPLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of celite, and wash the filter cake with 200 mL of dichloromethane.
-
Remove the solvent from the filtrate under reduced pressure to yield the product.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-5-(hydroxymethyl)benzonitrile | [2] |
| Reagent | Pyridinium Chlorochromate (PCC) | [2] |
| Solvent | Dichloromethane (DCM) | [2] |
| Temperature | Room Temperature (~20 °C) | [2] |
| Yield | 65% | |
| Purity | >97% |
Proposed Synthetic Routes to this compound
Proposed Route 1: Formylation of 3-Fluorobenzonitrile via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings.[3][4][5] Although 3-fluorobenzonitrile is not strongly activated, this reaction could potentially yield the desired product.
Proposed Reaction Scheme:
Proposed Experimental Protocol (Adapted from general procedure[3]):
-
To a solution of 3-fluorobenzonitrile in DMF at 0 °C, add phosphorus oxychloride (POCl3) dropwise.
-
Allow the reaction to stir at room temperature for several hours, monitoring by TLC or GC-MS for the consumption of the starting material.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Neutralize the solution with a suitable base (e.g., sodium acetate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Proposed Route 2: Cyanation of 3-Bromo-5-fluorobenzaldehyde
This approach is analogous to the well-established synthesis of the 2-fluoro isomer and represents a highly plausible route.
Proposed Reaction Scheme:
References
Application Notes and Protocols: 3-Fluoro-5-formylbenzonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 3-Fluoro-5-formylbenzonitrile as a key building block in the synthesis of targeted therapeutic agents. This document includes its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology and metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators for neurological disorders.
Application 1: Synthesis of PARP Inhibitors for Cancer Therapy
This compound is a crucial intermediate in the synthesis of potent PARP inhibitors, a class of drugs that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations. The benzonitrile moiety serves as a key pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, enabling competitive inhibition of the PARP enzyme.
Biological Context: The PARP Signaling Pathway and Synthetic Lethality
Poly(ADP-ribose) polymerase 1 (PARP-1) is a nuclear enzyme that plays a critical role in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). When PARP-1 is inhibited, these SSBs are not efficiently repaired and can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are primarily repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, the repair of these DSBs is compromised, leading to genomic instability and ultimately cell death. This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a pre-existing defect in another pathway (HR), is known as synthetic lethality.
PARP Inhibition and Synthetic Lethality Pathway.
Quantitative Data: In Vitro Activity of Olaparib Analogs
The following table summarizes the in vitro inhibitory activities of synthesized Olaparib analogs, which can be prepared from intermediates derived from fluorobenzonitrile scaffolds.
| Compound ID | Modification | PARP-1 IC50 (nM) | MDA-MB-436 Cell IC50 (µM) |
| Olaparib | - | 5 | - |
| 5d | (E)-4-{[3-[4-(3-(4-methylphenyl) acryloyl) piperazine-1-carbonyl]-4-fluorophenyl] methyl} -2H-phthalazin-1-one | - | - |
| 5l | 4-{[3-[4-(diphenylacetyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl}-2H-phthalazin-1-one | 16.10 ± 1.25 | 11.62 ± 2.15 |
Data sourced from a study on new Olaparib derivatives.[1][2]
Experimental Protocol: Synthesis of a Phthalazinone-based PARP Inhibitor Intermediate
This protocol describes the synthesis of a key phthalazinone intermediate from 2-fluoro-5-formylbenzonitrile, a structural isomer of this compound. The chemistry is analogous and representative for this class of compounds.
Step 1: Synthesis of 2-Fluoro-5-[(3-oxo-2-benzofuran-1-ylidene) methyl] benzonitrile (8)
-
To a mixture of dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (4.3 g, 17.8 mmol) and 2-fluoro-5-formylbenzonitrile (2.6 g, 17.5 mmol) in anhydrous tetrahydrofuran (THF, 40 mL), add triethylamine (1.8 mL, 13 mmol) dropwise over 30 minutes.
-
Maintain the temperature below 15°C during the addition.
-
Slowly warm the reaction mixture to room temperature and stir until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield compound 8 .[3]
Step 2: Synthesis of 2-Fluoro-5-[(4-oxo-3H-phthalazin-1-yl) methyl] benzoic Acid (9)
-
To a stirred suspension of compound 8 (2.1 g, 8.0 mmol) in water (20 mL), add aqueous NaOH (10 mol/L, 3.5 mL).
-
Heat the mixture to 90°C for 1 hour.
-
Cool the reaction mixture to 70°C and add hydrazine hydrate (5.4 mL, 94.0 mmol).
-
Stir the mixture for 18 hours at 70°C. Monitor the reaction by TLC.
-
After completion, cool the mixture to ambient temperature and acidify with HCl (4 mol/L) to pH 4.
-
Filter the resulting suspension, wash with diethyl ether, and dry to obtain compound 9 as a light red powder.[3]
This intermediate can then be coupled with various amines to generate a library of PARP inhibitors for further biological evaluation.
General workflow for PARP inhibitor synthesis.
Application 2: Development of mGluR5 Negative Allosteric Modulators
The 3-fluoro-5-cyanophenyl moiety is a key structural feature in a class of potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). These modulators are of significant interest for the treatment of various central nervous system (CNS) disorders, including anxiety, depression, and schizophrenia.
Biological Context: mGluR5 Signaling and Modulation
mGluR5 is a G-protein coupled receptor that is predominantly expressed in the postsynaptic density of neurons. It is activated by the neurotransmitter glutamate and plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in several neurological and psychiatric disorders. Negative allosteric modulators do not compete with glutamate for the orthosteric binding site but instead bind to a distinct allosteric site on the receptor. This binding induces a conformational change that reduces the affinity and/or efficacy of glutamate, thereby dampening mGluR5 signaling.
mGluR5 signaling and negative allosteric modulation.
Quantitative Data: In Vitro Activity of mGluR5 Negative Allosteric Modulators
The following table presents the in vitro activity of mGluR5 NAMs featuring the 3-fluoro-5-cyanophenyl scaffold.
| Compound ID | Structure | mGluR5 IC50 (nM) |
| VU0285683 | 3-Fluoro-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile | 130 |
| Analog F1 | 2-fluoro-5-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzonitrile | 6300 |
| Analog F2 | 3-fluoro-5-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzonitrile | 7900 |
Data sourced from studies on novel mGluR5 allosteric modulators.[4][5]
Experimental Protocol: Representative Synthesis of a 3-Fluoro-5-(1,2,4-oxadiazol-5-yl)benzonitrile Derivative
This protocol outlines a general one-pot procedure for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, which can be adapted for the synthesis of mGluR5 NAMs from this compound.
One-pot synthesis of 3-(Pyridin-2-yl)-5-(3-fluoro-5-cyanophenyl)-1,2,4-oxadiazole
-
To a solution of 2-cyanopyridine (1.0 mmol) in a mixture of ethanol and water (5 mL), add hydroxylamine hydrochloride (1.5 mmol) and potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 8 hours to form the corresponding amidoxime in situ.
-
To this mixture, add this compound (1.0 mmol) and graphene oxide (25 mg) as a catalyst and oxidant.
-
Stir the reaction mixture at 80°C for another 8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,4-oxadiazole derivative.
This protocol is adapted from a general method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[1]
General workflow for mGluR5 NAM synthesis.
References
- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for negative allosteric mGluR5 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for the Formylation of Substituted Benzonitriles: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the formylation of substituted benzonitriles, a critical transformation in the synthesis of valuable intermediates for the pharmaceutical, agrochemical, and materials science industries. These protocols are intended for researchers, scientists, and drug development professionals.
Two primary strategies for the formylation of substituted benzonitriles are presented: the direct reduction of the nitrile functionality to an aldehyde and the electrophilic formylation of the aromatic ring, particularly in activated systems. The choice of method is highly dependent on the substitution pattern of the benzonitrile ring.
I. Reduction of the Nitrile Group to an Aldehyde
The reduction of the nitrile group is a versatile and widely applicable method for the synthesis of substituted benzaldehydes from their corresponding benzonitriles. This approach is generally tolerant of a wide range of functional groups on the aromatic ring.
A. Diisobutylaluminum Hydride (DIBAL-H) Reduction
DIBAL-H is a powerful and selective reducing agent for the conversion of nitriles to aldehydes.[1] The reaction is typically performed at low temperatures to prevent over-reduction to the corresponding primary amine.[2] The mechanism involves the coordination of the electron-deficient aluminum center of DIBAL-H to the nitrile nitrogen, followed by an intramolecular hydride transfer to the carbon atom. The resulting imine-aluminum complex is then hydrolyzed during aqueous workup to yield the aldehyde.[1][2]
Table 1: DIBAL-H Reduction of Substituted Benzonitriles
| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |
| 4-(Bromomethyl)benzonitrile | 4-(Bromomethyl)benzaldehyde | DIBAL-H, ambient temperature | Excellent | [3] |
| 3,4-Dicyanofuran | 3,4-Diformylfuran | 2 equiv. DIBAL-H | - | [4] |
| Benzonitrile | Benzaldehyde | 1 equiv. DIBAL-H, -78 °C | - | [4] |
Note: Specific yield data for a broader range of substituted benzonitriles is often reported within the context of larger synthetic sequences and may require consultation of specific literature for precise values.
Experimental Protocol: General Procedure for DIBAL-H Reduction of a Substituted Benzonitrile [1][5]
-
Reaction Setup: A flame-dried, round-bottom flask is equipped with a magnetic stir bar, a nitrogen inlet, and a septum. The substituted benzonitrile (1.0 equiv) is dissolved in an anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: A solution of DIBAL-H (1.0 M in an appropriate solvent, 1.0 equiv) is added dropwise via syringe over 15-30 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 1-3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -78 °C to consume excess DIBAL-H.
-
Workup: The reaction mixture is allowed to warm to room temperature. An aqueous workup is performed. A common method involves the addition of an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stirring vigorously until two clear layers are observed. Alternatively, a dilute acid solution (e.g., 1 M HCl) can be used.
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude aldehyde. The product is then purified by flash column chromatography or distillation as required.
B. Stephen Aldehyde Synthesis
The Stephen aldehyde synthesis is a classic method for the preparation of aldehydes from nitriles using tin(II) chloride (SnCl₂) and hydrochloric acid (HCl).[6] The reaction proceeds through the formation of an iminium salt, which is subsequently hydrolyzed to the aldehyde.[6][7] This method is particularly effective for aromatic nitriles.[6][8] Substituents that increase the electron density on the aromatic ring tend to promote the formation of the intermediate aldimine tin chloride adduct.[6]
Table 2: Stephen Aldehyde Synthesis of Substituted Benzonitriles
| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |
| Aromatic Nitriles (general) | Aromatic Aldehydes | SnCl₂, HCl, ether, then H₂O | Almost Quantitative | [9] |
| 2-Cyanobenzoic acid ethyl ester | 2-Formylbenzoic acid ethyl ester | SnCl₂, HCl | Low | [6] |
Note: While often cited as high-yielding, the yields can be variable depending on the specific substrate and reaction conditions.
Experimental Protocol: General Procedure for Stephen Aldehyde Synthesis [7][8]
-
Preparation of Reagent: Anhydrous tin(II) chloride (2.0 equiv) is suspended in anhydrous ether. The suspension is saturated with dry hydrogen chloride gas until two layers form. The lower layer consists of stannous chloride dissolved in ethereal hydrogen chloride.
-
Reaction: A solution of the aromatic nitrile (1.0 equiv) in anhydrous ether is added to the prepared reagent with vigorous stirring. A precipitate of the aldimine tin chloride salt forms over time.
-
Isolation of Intermediate (Optional): In the classic procedure, the precipitated salt is collected by filtration under an inert atmosphere and washed with anhydrous ether. However, it has been found that this isolation is often unnecessary.[6]
-
Hydrolysis: The aldimine tin chloride salt (either isolated or in the reaction mixture) is hydrolyzed by the addition of water. Gentle heating may be required to complete the hydrolysis.
-
Extraction and Purification: The resulting aldehyde is extracted with a suitable organic solvent (e.g., ether or DCM). The organic extracts are combined, washed, dried, and concentrated. The crude product is then purified by distillation or recrystallization.
II. Electrophilic Formylation of Activated Benzonitriles
Direct formylation of the benzonitrile ring via electrophilic aromatic substitution is generally challenging due to the electron-withdrawing nature of the cyano group. However, in the presence of strong electron-donating groups, such as a hydroxyl group, formylation can be achieved.
A. Duff Reaction for Hydroxybenzonitriles
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[10] It is a useful method for the ortho-formylation of phenols.[10] The presence of a hydroxyl group sufficiently activates the ring to overcome the deactivating effect of the nitrile.
Table 3: Duff Reaction of Hydroxybenzonitriles
| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |
| 4-Cyanophenol | 4-Cyano-2-hydroxybenzaldehyde | MgCl₂, Et₃N, paraformaldehyde | Successful formylation | [11] |
| 2,6-Xylenol | 3,5-Dimethyl-4-hydroxybenzaldehyde | HMTA, trifluoroacetic acid, reflux | 95 | [12] |
Experimental Protocol: Modified Duff Reaction for the Formylation of 4-Hydroxybenzonitrile [11][12]
-
Reaction Setup: To a solution of 4-hydroxybenzonitrile (1.0 equiv) in a suitable solvent (e.g., trifluoroacetic acid or acetonitrile), add hexamethylenetetramine (1.0-2.0 equiv). In some procedures, a combination of MgCl₂ and triethylamine is used as a base with paraformaldehyde as the formyl source.[11]
-
Heating: The reaction mixture is heated to reflux for several hours. The reaction progress is monitored by TLC.
-
Hydrolysis and Workup: After cooling, the reaction mixture is poured into ice water. The mixture is then made basic with a suitable base (e.g., Na₂CO₃) and extracted with an organic solvent like ether.
-
Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to afford the desired hydroxy-substituted cyanobenzaldehyde.
III. Other Formylation Methods
While the Vilsmeier-Haack and Rieche reactions are powerful formylation methods for electron-rich arenes, their application to benzonitriles is limited due to the deactivating nature of the nitrile group.[13][14] These reactions are generally not effective unless other strongly activating groups are present on the aromatic ring.
IV. Safety Considerations
-
DIBAL-H: is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) by trained personnel.
-
Anhydrous Hydrogen Chloride: is a corrosive gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Tin(II) Chloride: is harmful if swallowed and can cause skin and eye irritation.
-
Trifluoroacetic Acid: is a strong, corrosive acid. Handle with care in a fume hood.
Researchers should consult the Safety Data Sheets (SDS) for all reagents before use and follow all institutional safety guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 7. Explanation of Stephen and Clemmensen Reactions Stephen Reaction: Nitril.. [askfilo.com]
- 8. byjus.com [byjus.com]
- 9. scribd.com [scribd.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Aromatic Formylation with HMTA and TFA - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Application of 3-Fluoro-5-formylbenzonitrile in Heterocyclic Synthesis: A Focus on the Synthesis of Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-formylbenzonitrile, also known as 2-fluoro-5-formylbenzonitrile, is a versatile aromatic building block characterized by the presence of three key functional groups: a nitrile, a fluoro substituent, and a formyl group. This unique combination of electron-withdrawing and reactive moieties makes it a valuable precursor in the synthesis of complex heterocyclic structures, particularly in the realm of medicinal chemistry. The strategic placement of these groups allows for regioselective reactions, enabling the construction of diverse heterocyclic scaffolds. This application note details the use of this compound in the synthesis of a key quinazolinone intermediate, a core component of the PARP (poly (ADP-ribose) polymerase) inhibitor, Olaparib.[1][2][]
Application in the Synthesis of an Olaparib Intermediate
A primary and well-documented application of this compound is its role as a key starting material in the synthesis of Olaparib, a clinically approved anticancer drug.[1][2] Specifically, it is utilized in the construction of the 2-fluoro-5-[(4-oxo-3,4-dihydroquinazolin-1-yl)methyl]benzoic acid intermediate.[1][2] The formyl group of this compound serves as a reactive handle for the introduction of a side chain, while the nitrile group is poised for cyclization to form the quinazolinone ring system.
Reaction Scheme
The synthesis of the Olaparib intermediate from this compound involves a multi-step process. A notable method involves the reaction of this compound with a suitable nucleophile, followed by cyclization with a nitrogen source, such as hydrazine, to form the quinazolinone core.[1]
A specific patented method describes a continuous flow process using a microchannel modular reaction device.[1] In this process, this compound is first reacted with a phosphite derivative and triethylamine to form an intermediate, which is then reacted with hydrazine hydrate and sodium hydroxide to yield the desired quinazolinone product.[1]
Quantitative Data Summary
The following table summarizes the quantitative data for a key reaction step in the synthesis of an Olaparib intermediate starting from this compound.
| Reactant(s) | Product | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
| This compound, (3-oxo-1,3-dihydroisobenzofuran-1-yl)methyl phosphite, triethylamine; then hydrazine hydrate, NaOH | 2-fluoro-5-[(4-oxo-3,4-dihydroquinazolin-1-yl)methyl]benzoic acid | Dichloromethane, Ethanol, Microchannel reactor | Not explicitly stated for the final product, but the synthesis of 2-fluoro-5-formylbenzonitrile itself has a reported yield of 76.1% | >97% for 2-fluoro-5-formylbenzonitrile | [1][4] |
Experimental Protocols
Synthesis of 2-fluoro-5-[(4-oxo-3,4-dihydroquinazolin-1-yl)methyl]benzoic acid (Olaparib Intermediate)
This protocol is based on a continuous flow synthesis method described in the literature.[1]
Materials:
-
2-Fluoro-5-formylbenzonitrile
-
(3-oxo-1,3-dihydroisobenzofuran-1-yl)methyl phosphite
-
Triethylamine
-
Hydrazine hydrate
-
Sodium hydroxide
-
Dichloromethane
-
Ethanol
-
Microchannel modular reaction device
Procedure:
-
Step 1: Formation of the Intermediate
-
Prepare a solution of 2-Fluoro-5-formylbenzonitrile in dichloromethane.
-
Prepare a separate solution of (3-oxo-1,3-dihydroisobenzofuran-1-yl)methyl phosphite and triethylamine in dichloromethane.
-
Introduce both solutions into the first microreactor of the modular device.
-
Allow the reaction to proceed within the microreactor to form the intermediate, 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylmethyl)benzonitrile.[1]
-
-
Step 2: Synthesis of the Quinazolinone Core
-
Prepare an ethanol solution of sodium hydroxide.
-
Prepare a solution of hydrazine hydrate.
-
The effluent from the first microreactor containing the intermediate is mixed with the sodium hydroxide and hydrazine hydrate solutions.
-
This mixture is then introduced into a second microreactor.
-
The reaction is allowed to proceed to form the desired product, 2-fluoro-5-[(4-oxo-3,4-dihydroquinazolin-1-yl)methyl]benzoic acid.[1]
-
-
Step 3: Work-up and Purification
-
The effluent from the second microreactor is collected.
-
The product is isolated and purified using standard laboratory techniques, which may include extraction, crystallization, and chromatography, to yield the final product.
-
Visualizations
Reaction Workflow for Olaparib Intermediate Synthesis
Caption: Workflow for the synthesis of an Olaparib intermediate.
Conclusion
This compound is a highly valuable and specific building block in modern pharmaceutical synthesis. Its primary application lies in the construction of complex heterocyclic systems, most notably the quinazolinone core of the PARP inhibitor Olaparib. The presence of the fluoro, formyl, and nitrile groups provides a unique chemical reactivity that is exploited for the efficient synthesis of this important therapeutic agent. While its broader application in the synthesis of a wide variety of other heterocyclic systems is not extensively reported in publicly available literature, its significance in the synthesis of Olaparib underscores its importance in drug development. Further research may uncover new synthetic routes to other novel heterocyclic compounds using this versatile starting material.
References
The Versatile Building Block: 3-Fluoro-5-formylbenzonitrile in Organic Synthesis
For Immediate Release: Shanghai, China – December 28, 2025 – 3-Fluoro-5-formylbenzonitrile, a trifunctional aromatic compound, is a valuable building block for organic synthesis, particularly in the development of sophisticated molecules for pharmaceutical and research applications. Its unique substitution pattern, featuring a fluorine atom, a formyl group, and a nitrile group, offers multiple reaction sites for the construction of complex heterocyclic and carbocyclic frameworks. This application note provides an overview of its utility, focusing on its role in the synthesis of biologically active compounds, and presents detailed protocols for its application.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1003708-42-6 | [1] |
| Molecular Formula | C₈H₄FNO | [1] |
| Molecular Weight | 149.12 g/mol | [1] |
| Appearance | White to yellow powder | |
| Melting Point | 80-84 °C | [2] |
| Boiling Point | 215.6±20.0 °C (Predicted) | [2] |
| SMILES | C1=C(C=C(C=C1C#N)F)C=O | [1] |
Application in the Synthesis of Biologically Active Molecules
This compound serves as a key intermediate in the synthesis of various compounds with significant biological activity. A notable application is in the development of ligands for the metabotropic glutamate receptor 5 (mGluR5), a target for neurological disorders.[3][4]
Synthesis of a Precursor for mGluR5 PET Tracers
While not a direct precursor in the final radiolabeling step, this compound is closely related to the starting materials used for the synthesis of 3-Fluoro-5-(pyridin-2-ylethynyl)benzonitrile (FPEB), a potent and selective PET radiotracer for imaging mGluR5 in the brain.[1][3] The synthesis of the non-radioactive FPEB standard involves a Sonogashira coupling of a halogenated 3-fluorobenzonitrile derivative with an alkyne. The formyl group in this compound can be readily converted to a halogen, making it a strategic starting point for such precursors.
The following diagram illustrates the general synthetic strategy towards FPEB, highlighting the importance of the 3-fluorobenzonitrile scaffold.
Caption: General synthetic route to FPEB.
Knoevenagel Condensation for the Synthesis of Novel Scaffolds
The aldehyde functionality of this compound makes it an ideal substrate for the Knoevenagel condensation reaction. This reaction, which involves the condensation of an aldehyde or ketone with an active methylene compound, is a powerful tool for carbon-carbon bond formation and the synthesis of a wide variety of substituted alkenes. These products can serve as precursors to more complex molecules with potential biological activities.
The following workflow outlines the general procedure for a Knoevenagel condensation using this compound.
Caption: Knoevenagel condensation workflow.
Experimental Protocols
Protocol 1: Knoevenagel Condensation of this compound with Malononitrile
This protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile to yield 2-(3-fluoro-5-cyanobenzylidene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Glacial Acetic Acid
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.
-
To this solution, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
If precipitation is incomplete, add a small amount of cold water.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 2-(3-fluoro-5-cyanobenzylidene)malononitrile.
-
Dry the product under vacuum.
Expected Outcome:
The reaction is expected to yield the desired product as a crystalline solid. The yield and purity should be determined by standard analytical techniques (e.g., weighing the final product and NMR spectroscopy).
| Reactant | Molar Eq. |
| This compound | 1.0 |
| Malononitrile | 1.1 |
| Piperidine | 0.1 |
Biological Context: mGluR5 Signaling Pathway
The compounds synthesized from this compound, particularly those targeting mGluR5, modulate a crucial signaling pathway in the central nervous system. Activation of mGluR5, a Gq-coupled receptor, initiates a cascade of intracellular events.[5] The following diagram illustrates a simplified representation of the mGluR5 signaling pathway.
Caption: Simplified mGluR5 signaling cascade.
Conclusion
This compound is a highly functionalized and versatile building block in organic synthesis. Its utility in constructing molecules with significant biological relevance, such as modulators of the mGluR5 signaling pathway, underscores its importance in drug discovery and chemical biology. The protocols and information provided herein serve as a valuable resource for researchers engaged in the synthesis of novel bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
Application Notes and Protocols for Fluorinated Benzonitriles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated benzonitriles represent a privileged structural motif in modern drug discovery, offering a unique combination of physicochemical and pharmacological properties. The incorporation of fluorine atoms into the benzonitrile scaffold can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Furthermore, the nitrile group can act as a versatile chemical handle or a "warhead" for covalent inhibitors, enabling the formation of strong, targeted bonds with specific amino acid residues, most notably cysteine, within a protein's active site.[3] This unique characteristic has led to the development of highly potent and selective therapeutic agents.
These application notes provide an overview of the utility of fluorinated benzonitriles in drug discovery, with a focus on their role as covalent modifiers in targeted therapies. Detailed protocols for the synthesis of key fluorinated benzonitrile building blocks and for the screening and characterization of their covalent inhibitory activity are provided.
Applications in Drug Discovery
Fluorinated benzonitriles have found broad applications across various therapeutic areas, primarily driven by two key features:
-
Bioisosteric Replacement and Modulation of Physicochemical Properties: The substitution of hydrogen with fluorine, the most electronegative element, can significantly alter the electronic properties of the benzonitrile ring. This modification can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.[1]
-
Improved Membrane Permeability: Strategic fluorination can modulate lipophilicity, enhancing a compound's ability to cross cellular membranes.
-
Increased Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.[2]
-
-
Covalent Inhibition: The nitrile group can act as an electrophilic warhead, reacting with nucleophilic residues like cysteine in the active site of a target protein to form a stable covalent bond. This irreversible or reversible covalent inhibition offers several advantages:
-
Increased Potency and Duration of Action: Covalent binding can lead to a more sustained therapeutic effect compared to non-covalent inhibitors.
-
Overcoming Drug Resistance: Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutations in the binding site.
-
Targeting "Undruggable" Proteins: The high affinity achieved through covalent bonding can enable the targeting of proteins with shallow or poorly defined binding pockets.[4]
-
Key Therapeutic Targets
Fluorinated benzonitriles have been successfully employed in the development of inhibitors for several important classes of enzymes, particularly kinases involved in cancer and autoimmune diseases.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation.[5] Mutations in EGFR are common in various cancers, including non-small cell lung cancer (NSCLC). Several EGFR inhibitors incorporating a fluorobenzonitrile moiety have been developed to overcome resistance to first-generation inhibitors. These compounds typically feature a reactive group that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR.[6][7]
Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase essential for B-cell development and signaling.[8][9] It is a key therapeutic target for B-cell malignancies and autoimmune diseases. Covalent BTK inhibitors containing a fluorobenzonitrile scaffold have shown significant clinical success. These inhibitors form a covalent bond with Cys481 in the BTK active site, leading to potent and sustained inhibition of its kinase activity.[3][10]
Quantitative Data Summary
The following tables summarize key quantitative data for representative drugs and experimental compounds containing a fluorinated benzonitrile moiety.
Table 1: In Vitro Potency of Selected Fluorinated Benzonitrile-Containing Inhibitors
| Compound/Drug | Target | IC50 / Ki | Cell Line/Assay Conditions |
| Osimertinib (AZD9291) | EGFR (T790M mutant) | IC50: ~1-15 nM | H1975 (NSCLC) |
| EGFR (wild-type) | IC50: ~50-200 nM | A431 (epidermoid carcinoma) | |
| Ibrutinib | BTK | IC50: 0.5 nM | Isolated enzyme assay |
| Acalabrutinib | BTK | IC50: 3 nM | Isolated enzyme assay |
| Compound 10j | BTK | IC50: 0.4 nM | Isolated enzyme assay |
| Compound 11 | BTK | IC50: 0.39 nM | Inactive form of BTK |
Table 2: Pharmacokinetic Parameters of Selected Fluorinated Benzonitrile-Containing Drugs
| Drug | Tmax (hours) | t1/2 (hours) | Oral Bioavailability (%) |
| Osimertinib (AZD9291) | ~6 | ~48 | Not explicitly stated, but orally active |
| Ibrutinib | 1-2 | 4-6 | ~2.9 (fasted), increases with food |
Experimental Protocols
Synthesis of Fluorinated Benzonitrile Building Blocks
Protocol 1: Synthesis of 5-Amino-2-fluorobenzonitrile [11]
This protocol describes the reduction of 2-fluoro-5-nitrobenzonitrile to 5-amino-2-fluorobenzonitrile, a key intermediate for the synthesis of various kinase inhibitors.
Materials:
-
2-fluoro-5-nitrobenzonitrile
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-fluoro-5-nitrobenzonitrile (2.0 g) in ethyl acetate (50 mL) in a round-bottom flask, add stannous chloride dihydrate (27.0 g).
-
Heat the mixture to reflux for 1.5 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Partition the mixture between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous phase four times with ethyl acetate.
-
Combine the organic phases and wash four times with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluoro-3-cyanoaniline (5-amino-2-fluorobenzonitrile).
Protocol 2: Synthesis of 2-Fluoro-5-formylbenzonitrile [12][13]
This protocol details the cyanation of 3-bromo-4-fluorobenzaldehyde to produce 2-fluoro-5-formylbenzonitrile, another important synthetic intermediate.
Materials:
-
3-bromo-4-fluorobenzaldehyde
-
Copper(I) cyanide (CuCN)
-
N-Methyl-2-pyrrolidone (NMP)
-
Diatomaceous earth
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Heating mantle with stirrer
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 1 L round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100 g, 0.49 mol) in 400 mL of NMP.
-
Add copper(I) cyanide (50.6 g, 0.56 mol) to the reaction mixture.
-
Heat the mixture to 170°C with stirring overnight.
-
After cooling to room temperature, add an appropriate amount of diatomaceous earth and stir.
-
Filter the mixture.
-
Dissolve the filtrate in 400 mL of water and 500 mL of ethyl acetate.
-
Separate the organic phase and wash it twice with water.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.
-
Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to yield a pale yellow solid.
Screening and Characterization of Covalent Inhibitors
Protocol 3: High-Throughput Screening (HTS) of Covalent Inhibitors [4][14][15][16]
This protocol provides a general workflow for the high-throughput screening of a library of fluorinated benzonitriles for covalent inhibitory activity against a target protein.
1. Assay Development and Miniaturization:
- Develop a robust biochemical or cellular assay to measure the activity of the target protein.
- Miniaturize the assay to a 384-well plate format.
- Optimize assay conditions (e.g., enzyme and substrate concentrations, incubation time, temperature).
2. Pilot Screen:
- Perform a pilot screen with a small subset of the compound library (~2,000 compounds) to assess assay performance.
- Calculate the Z'-factor and Z-factor to ensure the assay is robust for HTS (a value > 0.5 is generally considered acceptable).
3. High-Throughput Screening:
- Screen the entire library of fluorinated benzonitriles at a fixed concentration (e.g., 10 µM).
- Include positive and negative controls on each plate.
4. Hit Confirmation and Triage:
- Confirm the activity of initial hits by re-testing in dose-response format to determine IC50 values.
- Perform time-dependent IC50 assays to identify compounds exhibiting time-dependent inhibition, a hallmark of covalent binding.
- Use biophysical methods such as mass spectrometry to directly detect the formation of a covalent adduct between the inhibitor and the target protein.
Protocol 4: Determination of k_inact and K_I for Irreversible Covalent Inhibitors
The potency of irreversible covalent inhibitors is best described by the second-order rate constant k_inact/K_I, which reflects both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact).
Method: Progress Curve Analysis
-
Incubate the target enzyme with various concentrations of the inhibitor.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress (product formation) over time using a continuous assay.
-
Fit the progress curves to an appropriate kinetic model to determine the observed rate of inactivation (k_obs) for each inhibitor concentration.
-
Plot k_obs versus the inhibitor concentration. The resulting hyperbolic curve can be fitted to the following equation to determine k_inact and K_I:
-
k_obs = k_inact * [I] / (K_I + [I])
-
Visualizations
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the simplified signaling pathways of EGFR and BTK, highlighting the points of intervention for inhibitors.
Caption: Simplified EGFR signaling pathway and the point of covalent inhibition.
Caption: Simplified BTK signaling pathway and the point of covalent inhibition.
Experimental Workflows
Caption: General workflow for the synthesis of a fluorinated benzonitrile intermediate.
Caption: A typical workflow for the screening and characterization of covalent inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. benchchem.com [benchchem.com]
- 14. pharm.ucsf.edu [pharm.ucsf.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: 3-Fluoro-5-formylbenzonitrile Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-fluoro-5-formylbenzonitrile and improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My formylation reaction is resulting in a very low yield. What are the common causes?
A1: Low yields in aromatic formylation reactions can stem from several factors:
-
Substrate Reactivity: The starting material, 3-fluorobenzonitrile, has two electron-withdrawing groups (fluoro and nitrile), which deactivate the aromatic ring towards electrophilic substitution. Reactions like the Vilsmeier-Haack are most effective on electron-rich aromatic compounds.[1][2][3] The Vilsmeier reagent is a relatively weak electrophile and may not react efficiently with deactivated substrates.[4][5]
-
Moisture Sensitivity: Formylating reagents, especially those used in the Vilsmeier-Haack reaction, are highly sensitive to moisture.[1] Water can quench the active reagent, significantly reducing the yield. It is critical to use anhydrous solvents and flame- or oven-dried glassware.[6]
-
Reagent Quality: The purity of reagents is crucial. For instance, decomposed N,N-dimethylformamide (DMF) can negatively impact the Vilsmeier-Haack reaction.[1]
-
Reaction Conditions: Suboptimal temperature, reaction time, or stoichiometry can lead to poor yields. While some reactions require heat to proceed, others may need cooling to prevent side reactions.[1] For deactivated substrates, more aggressive conditions like higher temperatures or longer reaction times may be necessary.[2]
Q2: I'm attempting a Vilsmeier-Haack formylation on 3-fluorobenzonitrile, but I'm mostly recovering my starting material. What can I do?
A2: Recovering the starting material indicates that the reaction is not proceeding efficiently. Given that 3-fluorobenzonitrile is an electron-deficient arene, the electrophilicity of the standard Vilsmeier reagent (formed from POCl₃ and DMF) may be insufficient.[2][5] Consider the following:
-
Increase Reaction Temperature: For sluggish reactions with deactivated substrates, increasing the temperature, potentially to reflux overnight, may be necessary to drive the reaction to completion.[2]
-
Alternative Vilsmeier Reagents: Stronger Vilsmeier reagents can be formed using oxalyl chloride or thionyl chloride instead of POCl₃, which may improve reactivity with electron-poor substrates.[7]
-
Switch Synthetic Route: If direct formylation is unsuccessful, alternative multi-step routes that do not rely on electrophilic aromatic substitution on a deactivated ring are often more effective. (See Q3).
Q3: What are the most reliable alternative synthesis routes to this compound?
A3: Two well-documented, higher-yield routes start from different precursors:
-
Cyanation of a Benzaldehyde Derivative: This route involves the Rosenmund-von Braun reaction, starting with 3-bromo-4-fluorobenzaldehyde and reacting it with copper(I) cyanide. This method avoids direct formylation and has a reported yield of 76.1%.[8][9][10]
-
Oxidation of a Benzyl Alcohol: This approach involves the oxidation of 2-fluoro-5-(hydroxymethyl)benzonitrile using an oxidizing agent like pyridinium chlorochromate (PCC). This route has a reported yield of 65%.
Q4: I am observing significant impurity formation. What are common side products and how can they be minimized?
A4: Impurity formation can arise from side reactions or decomposition.
-
In Cyanation Reactions: Incomplete reaction can leave starting material (e.g., 3-bromo-4-fluorobenzaldehyde). Ensure sufficient reaction time (e.g., overnight) and temperature (170°C) are maintained.[11] Thermal decomposition of the solvent (e.g., NMP) or product can occur at very high temperatures or with prolonged reaction times; conducting the reaction under an inert atmosphere can help mitigate this.[12]
-
In Oxidation Reactions: With PCC, incomplete oxidation can leave the starting alcohol in the product mixture. To avoid this, add the PCC in portions and monitor the reaction by TLC or HPLC until the starting material is consumed.[12] Over-oxidation to the carboxylic acid is also a possibility, though less common with PCC. Maintaining the reaction at room temperature is crucial for selectivity.[11]
-
Chromium Byproducts: PCC oxidation leaves chromium byproducts that can be difficult to remove. Filtering the reaction mixture through a pad of silica gel or Celite can help remove the majority of these salts.[11][12]
Q5: My purification by recrystallization is inefficient, leading to significant product loss. Are there any tips?
A5: Inefficient recrystallization can be due to several factors. For this compound:
-
Solvent Choice: A mixed solvent system of petroleum ether and ethyl acetate has been successfully used for the product obtained from the cyanation route.[8][9] For the product from the PCC oxidation route, toluene is recommended.[13][12]
-
Procedure: After dissolving the crude product in a minimum amount of the hot solvent, allow the solution to cool slowly to room temperature to encourage the formation of pure crystals.[12] Subsequently, cooling in an ice bath can maximize the yield of the precipitated solid.[12]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities without re-dissolving a significant amount of the product.[12]
Data Summary of Synthesis Routes
The following table summarizes quantitative data for different synthetic approaches to this compound.
| Route | Starting Material | Key Reagents | Solvent | Temperature | Reported Yield | Reference(s) |
| 1. Cyanation | 3-Bromo-4-fluorobenzaldehyde | Copper(I) Cyanide (CuCN) | NMP | 170°C | 76.1% | [8][9][10] |
| 2. Oxidation | 2-Fluoro-5-(hydroxymethyl)benzonitrile | Pyridinium Chlorochromate (PCC) | Dichloromethane | 20°C (Room Temp) | 65% | |
| 3. Organometallic | 3-Bromo-5-fluorobenzonitrile | Mg or n-BuLi, then DMF | THF / Ether | Low Temp → RT | Yield not specified for this specific substrate, but is a viable general method | [14][15] |
Experimental Protocols
Protocol 1: Synthesis via Cyanation of 3-Bromo-4-fluorobenzaldehyde
This protocol is based on the Rosenmund-von Braun reaction.
Materials:
-
3-Bromo-4-fluorobenzaldehyde
-
Copper(I) Cyanide (CuCN)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Diatomaceous earth (Celite)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a 1L round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100g, 0.49 mol) in 400 mL of anhydrous NMP.[8][9]
-
Add copper(I) cyanide (50.6g, 0.56 mol) to the solution.[8][9]
-
Heat the reaction mixture to 170°C and stir overnight (at least 12 hours).[11]
-
After cooling the mixture to room temperature, add a small amount of diatomaceous earth and stir for 15 minutes.[8][9]
-
Filter the mixture. Transfer the filtrate to a separatory funnel containing 400 mL of water and 500 mL of ethyl acetate.[8][9]
-
Separate the organic layer and wash it twice with water.[8][9]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.[8][9]
-
Recrystallize the resulting solid residue from a mixed solvent system of petroleum ether and ethyl acetate to yield this compound as a pale yellow solid.[8][9]
Protocol 2: Synthesis via PCC Oxidation
This protocol describes the oxidation of 2-fluoro-5-(hydroxymethyl)benzonitrile.
Materials:
-
2-Fluoro-5-(hydroxymethyl)benzonitrile (crude or pure)
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Celite
Procedure:
-
In a 1000 mL flask, dissolve 138.9g of crude 2-fluoro-5-(hydroxymethyl)benzonitrile in 500 mL of anhydrous dichloromethane.
-
Cool the flask in a cold water bath while stirring.
-
Slowly add 200g of pyridinium chlorochromate (PCC) in portions, ensuring the reaction temperature is maintained at approximately 20°C (room temperature).
-
Continue stirring at room temperature and monitor the reaction's progress via HPLC or TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the chromium salts, and wash the filter cake with an additional 200 mL of dichloromethane.[11]
-
Combine the filtrates and remove the solvent under reduced pressure.[13]
-
Recrystallize the residue from hot toluene to obtain this compound as a yellow solid.[13][12]
Visualizations
The following diagrams illustrate key decision-making and troubleshooting workflows.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for selecting a synthesis route.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. echemi.com [echemi.com]
- 9. Page loading... [guidechem.com]
- 10. chembk.com [chembk.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 14. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3-Fluoro-5-formylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Fluoro-5-formylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can originate from the synthetic route. A frequent synthesis involves the conversion of 3-bromo-5-fluorobenzonitrile to a Grignard or organolithium reagent, followed by formylation.[1] Potential impurities include:
-
Unreacted 3-bromo-5-fluorobenzonitrile: The starting material for the synthesis.
-
Benzonitrile derivatives without the formyl group: Resulting from quenching of the organometallic intermediate before formylation.
-
Over-alkylation or other side-reaction products: Depending on the specific reaction conditions.
-
Residual solvents and reagents: Such as THF, DMF, and quenching agents.[1]
Q2: My purified this compound is a pale yellow solid. Is this normal?
A2: While pure benzonitriles are often colorless, a pale yellow coloration can be common in laboratory-grade samples and may not necessarily indicate significant impurity.[2] However, a more intense yellow or brown color suggests the presence of impurities, which could be starting materials, byproducts, or degradation products. Further purification may be necessary if a high-purity, colorless product is required.
Q3: Which purification method is best for this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is effective for removing small amounts of impurities from a solid product. A mixture of petroleum ether and ethyl acetate has been successfully used for a similar compound.[3]
-
Column chromatography is more suitable for separating the desired product from significant quantities of impurities with different polarities.
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point for method development.[4] Other analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity and identify impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or no crystal formation | The compound is too soluble in the chosen solvent system. | Gradually add a less polar co-solvent (e.g., hexane) to the solution to decrease solubility. |
| The solution is not sufficiently concentrated. | Evaporate some of the solvent to increase the concentration of the compound. | |
| Oiling out instead of crystallization | The compound is precipitating from a supersaturated solution at a temperature above its melting point in the solvent. | Add a small amount of a more polar solvent to the hot solution to reduce the saturation level. Allow the solution to cool more slowly. |
| The presence of significant impurities is inhibiting crystallization. | Consider pre-purification by column chromatography to remove the bulk of the impurities. | |
| Poor recovery of the purified product | Too much solvent was used, leading to significant product loss in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Premature crystallization occurred during hot filtration. | Use a heated filter funnel or pre-heat the filtration apparatus. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities | The eluent system is not optimized. | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides good separation (Rf of the product around 0.3-0.4). |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly and without air bubbles. | |
| The product is eluting too quickly or too slowly | The polarity of the eluent is too high or too low. | Adjust the solvent ratio of your eluent system based on the TLC results. |
| Streaking or tailing of the product band | The sample was overloaded on the column. | Use a larger column or reduce the amount of sample loaded. |
| The compound has low solubility in the eluent. | Add a small amount of a more polar solvent to the eluent system to improve solubility. |
Quantitative Data Summary
The following tables provide typical, illustrative data for the purification of this compound. Actual results may vary depending on the specific experimental conditions and the nature of the crude mixture.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Crude Purity (%) | Typical Final Purity (%) | Typical Yield (%) |
| Recrystallization | 85-95 | >98 | 70-85 |
| Column Chromatography | 70-90 | >99 | 60-80 |
Table 2: Illustrative HPLC Purity Analysis Data
| Sample | Retention Time (min) | Peak Area (%) |
| Crude Product | 3.5 (Impurity 1) | 5.2 |
| 4.8 (this compound) | 89.3 | |
| 6.2 (Impurity 2) | 5.5 | |
| After Recrystallization | 4.8 (this compound) | 98.7 |
| After Column Chromatography | 4.8 (this compound) | 99.5 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify solid this compound from minor impurities.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Petroleum ether (or hexane)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely with stirring.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation begins, the flask can be placed in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound from significant amounts of impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate, determined by TLC)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Methodology:
-
Prepare the column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Dry pack the column with silica gel, gently tapping the column to ensure even packing. Add another layer of sand on top of the silica gel.
-
Pre-elute the column with the chosen eluent system.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully add the sample-adsorbed silica gel to the top of the column.
-
Begin the elution with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Navigating the Synthesis of 3-Fluoro-5-formylbenzonitrile: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Fluoro-5-formylbenzonitrile, a key building block in the development of novel therapeutics, can present unique challenges. This technical support center provides a comprehensive guide to troubleshoot potential issues, offering detailed experimental protocols and frequently asked questions to facilitate a smooth and successful synthesis.
Troubleshooting Common Synthesis Challenges
Navigating the complexities of organic synthesis requires a proactive approach to problem-solving. Below is a table outlining common issues encountered during the synthesis of this compound, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | - Incomplete reaction. - Degradation of starting materials or reagents. - Suboptimal reaction temperature. - Presence of moisture or other impurities. | - Monitor reaction progress closely using TLC or LC-MS to ensure completion. - Use fresh, high-purity reagents and anhydrous solvents. - Optimize reaction temperature; screen a range of temperatures to find the optimum. - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Side Products/Impurities | - Incorrect stoichiometry of reagents. - Reaction temperature is too high, leading to decomposition or side reactions. - Presence of reactive functional groups leading to undesired reactions. | - Carefully control the stoichiometry of reactants and reagents. - Maintain a stable and controlled reaction temperature. - Protect sensitive functional groups if necessary. - Analyze crude product by LC-MS or NMR to identify impurities and adjust reaction conditions accordingly. |
| Difficult Product Isolation and Purification | - Product is an oil or low-melting solid. - Co-elution of impurities during chromatography. - Product degradation during workup or purification. | - If the product is an oil, attempt to induce crystallization by scratching the flask or seeding with a crystal. - Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase. - Perform workup and purification at low temperatures to minimize degradation. Use a minimally reactive workup procedure. |
Frequently Asked Questions (FAQs)
Q1: What are the potential synthetic routes to this compound?
A1: While a definitive, high-yielding standard procedure is not widely published, several synthetic strategies can be envisioned based on analogous reactions. Two plausible routes include:
-
Route 1: Formylation of 3-Fluorobenzonitrile. This approach involves the introduction of a formyl group onto the 3-fluorobenzonitrile backbone. This can be challenging due to the directing effects of the fluorine and nitrile groups.
-
Route 2: Modification of a Pre-functionalized Benzene Ring. This could involve a multi-step synthesis starting from a precursor that already contains some of the desired functional groups, followed by sequential addition or modification of the remaining groups.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis and to check for the presence of isomers or impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: What are the key considerations for purifying the final product?
A3: Purification of this compound will likely involve column chromatography on silica gel. The choice of eluent is critical for achieving good separation from starting materials and any side products. A gradient elution of ethyl acetate in hexanes is a common starting point for molecules of this type. Recrystallization from a suitable solvent system could be an alternative or final purification step if the product is a solid.
Experimental Protocols (Hypothetical)
Given the limited availability of a specific, validated protocol for this compound in the public domain, the following are proposed experimental outlines based on established organic chemistry principles. These are intended as starting points for methods development and will require optimization.
Protocol 1: Directed Ortho-Metalation and Formylation of 3-Fluorobenzonitrile (Proposed)
This protocol is based on the concept of directed ortho-metalation, where a directing group guides the deprotonation and subsequent functionalization of an aromatic ring.
Step 1: Directed Lithiation
-
Dissolve 3-fluorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture.
-
Stir the mixture at -78 °C for 1-2 hours.
Step 2: Formylation
-
To the lithiated intermediate, slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq).
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 3-Fluorobenzonitrile | 121.11 | 1.0 | (To be determined) |
| Lithium Diisopropylamide (LDA) | 107.19 | 1.1 | (To be determined) |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.5 | (To be determined) |
| Anhydrous Tetrahydrofuran (THF) | - | - | (Sufficient volume) |
Visualizing the Synthetic Workflow
To aid in the conceptualization of the proposed synthetic pathway, the following workflow diagram is provided.
Caption: Proposed workflow for the synthesis of this compound.
Logical Troubleshooting Flowchart
When encountering issues in the synthesis, a systematic approach to troubleshooting is crucial. The following diagram illustrates a logical workflow for diagnosing and resolving common problems.
Caption: A logical workflow for troubleshooting synthesis challenges.
This technical support guide is intended to provide a foundational resource for researchers engaged in the synthesis of this compound. As with any chemical synthesis, careful planning, execution, and in-process analysis are paramount to achieving the desired outcome.
Technical Support Center: Optimization of Reaction Conditions for 2-Fluoro-5-formylbenzonitrile
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Fluoro-5-formylbenzonitrile. Please note that while the query specified "3-Fluoro-5-formylbenzonitrile," the preponderance of available scientific literature and industrial application relates to 2-Fluoro-5-formylbenzonitrile , a key precursor in the manufacturing of pharmaceuticals such as Olaparib.[1][2][3] This guide will therefore focus on the latter compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing 2-Fluoro-5-formylbenzonitrile?
A1: There are two main established methods for the synthesis of 2-Fluoro-5-formylbenzonitrile:
-
Route 1: Cyanation of 3-bromo-4-fluorobenzaldehyde. This single-step method involves the Rosenmund-von Braun reaction, where 3-bromo-4-fluorobenzaldehyde is reacted with cuprous cyanide at a high temperature.[1][2][4][5]
-
Route 2: Multi-step synthesis from 2-fluorobenzonitrile. This approach is often preferred in industrial settings as it avoids the use of highly toxic reagents like cuprous cyanide.[3] It typically involves the chloromethylation of 2-fluorobenzonitrile, followed by hydrolysis and subsequent oxidation of the resulting alcohol to the aldehyde.[3]
Q2: What are the typical yields and purity levels for these synthetic routes?
A2: The yield and purity can vary based on the optimization of reaction conditions. Below is a summary of reported data:
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Reported Purity | Reference |
| Route 1 | 3-bromo-4-fluorobenzaldehyde | Cuprous cyanide, NMP | 76.1% | >97% | [2][4] |
| Route 2 | 2-fluorobenzonitrile | Paraformaldehyde, HCl, H₂SO₄, NaBr, NaHCO₃, PCC or NaOCl | 65% (Oxidation Step) | >97% | [4] |
Q3: What are the critical reaction parameters to control during the synthesis?
A3: Careful control of reaction parameters is crucial for maximizing yield and purity. Key parameters include:
-
Temperature: The Rosenmund-von Braun reaction (Route 1) requires a high temperature (around 170°C) to proceed efficiently.[2][5][6] Overheating can lead to side reactions and decomposition.[6] The oxidation step in Route 2 is often exothermic and may require cooling to maintain the desired temperature.[6]
-
Reaction Time: Both routes require sufficient reaction time for completion. The cyanation reaction is typically run overnight.[2][5][6] Monitoring the reaction progress by techniques like HPLC is recommended to determine the optimal reaction time.[1][6]
-
Reagent Quality: The purity of reagents, such as cuprous cyanide and oxidizing agents, is critical.[6] Degraded reagents can lead to low yields and the formation of impurities.[1][6]
-
Anhydrous Conditions: For certain steps, such as the oxidation with PCC, the absence of water is important to prevent the over-oxidation of the aldehyde to a carboxylic acid.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reaction Time: Ensure the reaction has been allowed to proceed for the recommended duration (e.g., overnight for the cyanation reaction).[2][6] Monitor the reaction progress using HPLC or TLC to confirm the consumption of the starting material.[1][6][7] - Check Temperature: For the Rosenmund-von Braun reaction, ensure the temperature is maintained at 170°C.[2][5][6] For the oxidation step, ensure the temperature is controlled as specified in the protocol, using cooling baths if necessary.[6] |
| Reagent Degradation | - Use Fresh Reagents: Use fresh, high-purity cuprous cyanide for the cyanation reaction.[6] For the oxidation step, use a fresh and properly stored oxidizing agent (e.g., PCC).[1][6] |
| Poor Reagent Solubility | - Ensure Proper Dissolution: Confirm that the starting materials are fully dissolved in the solvent before proceeding with the reaction. |
Issue 2: Formation of Impurities
| Possible Cause | Troubleshooting Steps |
| Side Reactions | - Control Temperature: Avoid excessive temperatures during the cyanation reaction to minimize the formation of byproducts.[6] - Anhydrous Conditions: In the oxidation step, use anhydrous solvents and perform the reaction under an inert atmosphere to prevent the formation of the corresponding carboxylic acid.[6] |
| Incomplete Conversion | - Optimize Reaction Time: Monitor the reaction to ensure complete conversion of the starting material, which can be a major impurity.[1] |
| Contaminated Reagents | - Use Pure Starting Materials: Ensure the purity of the starting materials and reagents before use. |
Experimental Protocols
Route 1: Cyanation of 3-bromo-4-fluorobenzaldehyde
-
In a 1L round-bottom flask, dissolve 100g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of N-Methyl-2-pyrrolidone (NMP).[2][5]
-
Add 50.6g (0.56 mol) of cuprous cyanide to the mixture.[2][5]
-
Heat the reaction mixture to 170°C and stir overnight.[2][5]
-
After cooling to room temperature, add a suitable amount of diatomaceous earth and stir.[2]
-
Filter the mixture.[2]
-
To the filtrate, add 400 mL of water and 500 mL of ethyl acetate.[2][5]
-
Separate the organic phase and wash it twice with water.[2][5]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[2]
-
Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain 2-Fluoro-5-formylbenzonitrile as a pale yellow solid.[2]
Route 2: Oxidation of 2-fluoro-5-(hydroxymethyl)benzonitrile
This protocol details the final oxidation step of the multi-step synthesis from 2-fluorobenzonitrile.
-
In a 1000 mL flask, dissolve 138.9g of crude 2-fluoro-5-(hydroxymethyl)benzonitrile in 500 mL of dichloromethane.[4][6]
-
Add 200g of pyridinium chlorochromate (PCC) in portions, ensuring the temperature is maintained at room temperature.[4][6]
-
Continue stirring at room temperature and monitor the reaction by HPLC until the starting material is completely consumed.[4][6]
-
Filter the reaction mixture through a pad of celite and wash the filter cake with 200 mL of dichloromethane.[6]
-
Remove the solvent from the filtrate under reduced pressure.[4][6]
-
Recrystallize the residue from toluene to obtain 2-fluoro-5-formylbenzonitrile as a yellow solid.[4]
Visualizations
Caption: Synthetic routes to 2-Fluoro-5-formylbenzonitrile.
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Synthesis of 3-Fluoro-5-formylbenzonitrile
Disclaimer: Detailed experimental protocols and side-reaction profiles for the synthesis of 3-Fluoro-5-formylbenzonitrile are not extensively reported in publicly available literature. The following troubleshooting guide is based on established principles of organic chemistry and data from analogous reactions. Researchers should consider this guidance as a starting point for developing a robust synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What are the plausible synthetic routes for this compound?
Based on the structure of this compound, three primary synthetic strategies can be proposed:
-
Oxidation of 3-Fluoro-5-methylbenzonitrile: This involves the oxidation of the methyl group of the corresponding toluene derivative.
-
Formylation of 3-Fluorobenzonitrile: This route introduces the formyl group onto the 3-fluorobenzonitrile backbone.
-
Cyanation of 3-Bromo-5-fluorobenzaldehyde: This involves a cyanation reaction, such as the Rosenmund-von Braun reaction, on a halogenated benzaldehyde precursor.
Q2: What are the common side reactions to anticipate when synthesizing this compound?
The potential side reactions are highly dependent on the chosen synthetic route.
-
For the oxidation route: Over-oxidation of the methyl group to a carboxylic acid is a primary concern, yielding 3-fluoro-5-cyanobenzoic acid. Incomplete oxidation can also leave unreacted starting material.
-
For the formylation route: Poor regioselectivity is a significant challenge. Formylation of 3-fluorobenzonitrile could potentially yield other isomers, such as 2-fluoro-5-formylbenzonitrile or 4-fluoro-3-formylbenzonitrile, depending on the reaction conditions and the formylating agent used. The electronic effects of the fluorine and nitrile substituents will direct the position of the incoming formyl group.
-
For the cyanation route: Incomplete reaction, leaving the starting 3-bromo-5-fluorobenzaldehyde, is a common issue. Additionally, residual copper or palladium catalysts from the reaction can contaminate the final product.
Troubleshooting Guides
Route 1: Oxidation of 3-Fluoro-5-methylbenzonitrile
| Issue | Possible Cause | Troubleshooting Steps |
| Low to no product yield | Inactive oxidizing agent. | Use a fresh batch of the oxidizing agent (e.g., KMnO4, CrO3). |
| Insufficient reaction temperature or time. | Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS. | |
| Formation of 3-fluoro-5-cyanobenzoic acid (over-oxidation) | Oxidizing agent is too strong or used in excess. | Use a milder oxidizing agent or a stoichiometric amount of the strong oxidant. |
| Prolonged reaction time or high temperature. | Carefully monitor the reaction and stop it once the starting material is consumed. Consider lowering the reaction temperature. | |
| Presence of unreacted starting material | Insufficient amount of oxidizing agent. | Add a slight excess of the oxidizing agent. |
| Inefficient stirring in a heterogeneous mixture. | Ensure vigorous stirring to maximize contact between the substrate and the oxidizing agent. |
Route 2: Formylation of 3-Fluorobenzonitrile
| Issue | Possible Cause | Troubleshooting Steps |
| Low to no product yield | Inactive formylating agent or catalyst. | Use fresh reagents and ensure anhydrous conditions if required by the specific formylation reaction (e.g., Vilsmeier-Haack, Gattermann-Koch). |
| Reaction conditions not optimal. | Screen different solvents, temperatures, and reaction times. | |
| Formation of multiple isomers | Poor regioselectivity of the formylation reaction. | The directing effects of the fluoro (ortho, para-directing) and cyano (meta-directing) groups are conflicting. The outcome can be sensitive to the formylation conditions. Consider using a sterically hindered formylating agent to potentially favor one position. It may be necessary to separate the desired isomer by chromatography. |
Route 3: Cyanation of 3-Bromo-5-fluorobenzaldehyde
| Issue | Possible Cause | Troubleshooting Steps |
| Low to no product yield | Inactive copper(I) cyanide or palladium catalyst. | Use fresh, high-purity CuCN or palladium catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient reaction temperature. | The Rosenmund-von Braun reaction often requires high temperatures (150-200 °C). Ensure the reaction reaches and maintains the target temperature. | |
| Presence of water. | Use anhydrous solvents and ensure all glassware is thoroughly dried. | |
| Product contaminated with starting material | Incomplete reaction. | Increase reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC. |
| Product contaminated with metal residues | Inefficient removal of the catalyst. | After the reaction, quench with an appropriate solution (e.g., aqueous ammonia or ferric chloride) to complex the copper. Thoroughly wash the organic extracts. Consider filtration through a pad of celite or silica gel. |
Data Presentation
Table 1: Potential Impurities and Analytical Methods
| Synthetic Route | Potential Impurity | Recommended Analytical Method for Detection |
| Oxidation | 3-Fluoro-5-methylbenzonitrile (Starting Material) | GC-MS, 1H NMR |
| 3-Fluoro-5-cyanobenzoic acid | 1H NMR (disappearance of aldehyde proton, appearance of carboxylic acid proton), LC-MS | |
| Formylation | 3-Fluorobenzonitrile (Starting Material) | GC-MS, 1H NMR |
| Isomeric formylbenzonitriles | GC-MS, 1H NMR, HPLC | |
| Cyanation | 3-Bromo-5-fluorobenzaldehyde (Starting Material) | GC-MS, 1H NMR, LC-MS |
| Residual Copper/Palladium salts | ICP-MS, AAS |
Experimental Protocols (Illustrative Examples)
Note: These are generalized protocols and will require optimization for the specific synthesis of this compound.
Protocol 1: Benzylic Oxidation (Hypothetical)
-
To a solution of 3-fluoro-5-methylbenzonitrile in a suitable solvent (e.g., pyridine/water or acetic acid), add the oxidizing agent (e.g., potassium permanganate or chromium trioxide) portion-wise at a controlled temperature.
-
Stir the reaction mixture vigorously and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction appropriately (e.g., with sodium bisulfite for KMnO4 or isopropanol for CrO3).
-
Filter the mixture to remove inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Rosenmund-von Braun Cyanation (Hypothetical)
-
In a flame-dried flask under an inert atmosphere, combine 3-bromo-5-fluorobenzaldehyde, copper(I) cyanide, and a high-boiling polar aprotic solvent (e.g., DMF, NMP).
-
Heat the reaction mixture to 150-200 °C with vigorous stirring.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous HCl or aqueous ammonia to complex the copper salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate, toluene).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: Plausible synthetic routes to this compound.
Caption: Side reaction in the oxidation route.
Caption: General troubleshooting workflow for synthesis optimization.
Stability of 3-Fluoro-5-formylbenzonitrile under different conditions
This technical support center provides guidance on the stability of 3-Fluoro-5-formylbenzonitrile for researchers, scientists, and professionals in drug development. The information is structured to address potential issues encountered during experimental procedures.
Troubleshooting and Stability FAQs
This section addresses common questions and troubleshooting scenarios related to the stability of this compound.
Question 1: My sample of this compound has changed color (e.g., turned yellow or brown) over time. What could be the cause?
Answer: Discoloration is a common indicator of chemical degradation. For an aromatic aldehyde like this compound, this could be due to several factors:
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially when exposed to air (oxygen). This is a likely degradation pathway.
-
Light Exposure: Many aromatic compounds are sensitive to light, which can catalyze degradation reactions.
-
Impurities: The presence of trace impurities could accelerate decomposition.
To troubleshoot, consider the storage conditions. Was the container properly sealed and stored under an inert atmosphere (e.g., argon)?[1] Was it protected from light? If not, these are likely the root causes.
Question 2: I am seeing a new, unexpected peak in my HPLC or GC analysis of a sample containing this compound. How can I identify the impurity?
Answer: An unexpected peak suggests the formation of a degradation product or a reaction with another component in your mixture.
-
Likely Degradants: The most probable degradation product is 3-fluoro-5-cyanobenzoic acid, formed from the oxidation of the aldehyde group. You could confirm this by comparing the retention time with a standard of the suspected compound or by using mass spectrometry (MS) to identify the molecular weight of the impurity.
-
Reaction with Solvents: If the compound is in solution, it may react with the solvent, especially if the solvent is not pure or contains reactive impurities. For example, protic solvents like methanol could potentially form an acetal with the aldehyde under certain conditions.
Question 3: How should I properly store this compound to ensure its long-term stability?
Answer: Proper storage is crucial for maintaining the integrity of the compound. Based on supplier recommendations and general chemical principles, the following storage conditions are advised:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1] The compound is noted to be potentially air-sensitive.
-
Temperature: Store in a cool, dry, and well-ventilated place.[2] Room temperature storage is generally acceptable.[1]
-
Container: Keep the container tightly sealed to prevent moisture and air from entering.[2]
-
Incompatibilities: Store away from strong oxidizing agents.[3]
Question 4: What are the known hazardous decomposition products of this compound?
Answer: Upon thermal decomposition, this compound can release hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3]
Stability Data Summary
Quantitative stability data for this compound is not extensively available in the public domain. The table below summarizes qualitative stability information and recommended storage conditions based on available safety data sheets and chemical supplier information.
| Parameter | Stability Information / Recommendation | Potential Degradation Pathway |
| Temperature | Stable under recommended room temperature storage. Avoid excessive heat.[1][2] | Thermal decomposition at high temperatures. |
| Light | Potential for light-induced degradation. Store in a light-protected container. | Photodegradation (e.g., oxidation, polymerization). |
| Air/Oxygen | Potentially air-sensitive.[3] Recommended to store under an inert atmosphere (e.g., Argon).[1] | Oxidation of the aldehyde group to a carboxylic acid. |
| pH | Susceptible to hydrolysis at extreme pH values. | Hydrolysis of the nitrile group to a carboxylic acid or amide. |
| Incompatible Materials | Strong oxidizing agents.[3] | Vigorous and potentially hazardous reactions. |
Experimental Protocols for Stability Assessment
For researchers needing to generate specific stability data for this compound, the following experimental protocols, based on ICH guidelines for stability testing, can be adapted.[4]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Cool the solution, neutralize with a suitable base, and dilute to the initial concentration for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for a defined period (e.g., 8 hours).
-
Cool the solution, neutralize with a suitable acid, and dilute to the initial concentration for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Analyze the solution directly.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).
-
Also, reflux the stock solution at a controlled temperature for a set time.
-
Prepare a solution of the heat-stressed solid sample for analysis.
-
-
Photostability Testing:
-
Expose a solid sample and a solution of the compound to a specified light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined duration.
-
Keep a control sample protected from light.
-
Prepare a solution of the photo-stressed solid sample for analysis.
-
-
Analysis: Analyze all stressed samples and a control sample (stored under normal conditions) using a stability-indicating analytical method, such as HPLC with a UV or MS detector. Compare the chromatograms to identify and quantify any degradation products.
Visualizations
The following diagrams illustrate key workflows for assessing and managing the stability of this compound.
Caption: Troubleshooting workflow for observed instability.
Caption: Experimental workflow for forced degradation studies.
References
Technical Support Center: 3-Fluoro-5-formylbenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-5-formylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The most common impurities in this compound typically arise from the synthetic route. A probable and analogous synthesis to similar compounds involves the cyanation of 3-bromo-5-fluorobenzaldehyde. Based on this, the following impurities are frequently observed:
-
Unreacted Starting Material: 3-Bromo-5-fluorobenzaldehyde is a common impurity if the cyanation reaction does not proceed to completion.
-
Residual Copper Salts: If a copper(I) cyanide reagent is used in the synthesis, residual copper salts may be present in the final product.
-
Solvent-Related Impurities: High-temperature reactions may lead to the formation of impurities from the decomposition of solvents like N-Methyl-2-pyrrolidone (NMP).
-
Over-oxidation Product: If an oxidation step is involved in an alternative synthetic route, the corresponding carboxylic acid, 3-fluoro-5-cyanobenzoic acid, can be a potential impurity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Presence of Unreacted 3-Bromo-5-fluorobenzaldehyde in the Final Product
-
Cause: Incomplete cyanation reaction. This can be due to insufficient reaction time, inadequate temperature, or poor quality of the cyanide reagent.
-
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.
-
Optimize Reaction Conditions: If the reaction is incomplete, consider increasing the reaction time or temperature. Ensure that the cyanide reagent is of high purity and used in an appropriate molar excess.
-
Purification: Unreacted starting material can typically be removed by recrystallization or column chromatography.
-
Issue 2: Product is Contaminated with Colored Impurities
-
Cause: This may be due to the presence of residual copper salts or thermal decomposition of the solvent or product, especially at high reaction temperatures.
-
Troubleshooting Steps:
-
Removal of Copper Salts: Residual copper salts are generally insoluble in organic solvents and can be largely removed by filtration of the crude product solution.
-
Control Reaction Temperature: Avoid excessively high temperatures and prolonged reaction times to minimize thermal decomposition.
-
Purification: Recrystallization is often an effective method for removing colored impurities.
-
Issue 3: Identification of an Unknown Impurity in Analytical Tests
-
Cause: An unexpected peak in HPLC, GC-MS, or a strange signal in the NMR spectrum can indicate the presence of an unknown impurity. This could be a byproduct from a side reaction or a contaminant from the reagents or solvents.
-
Troubleshooting Steps:
-
Characterization of the Impurity: Utilize analytical techniques such as Mass Spectrometry (MS) to determine the molecular weight of the impurity and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its structure.
-
Review of Synthesis Pathway: Re-examine the synthetic route to identify potential side reactions that could lead to the observed impurity.
-
Purification: Once the impurity is identified, an appropriate purification strategy, such as column chromatography with a specific solvent system, can be developed.
-
Quantitative Data Summary
| Impurity | Typical Level | Analytical Method for Quantification |
| 3-Bromo-5-fluorobenzaldehyde | < 0.5% | HPLC, GC-MS |
| 3-Fluoro-5-cyanobenzoic acid | < 0.2% | HPLC |
| Residual Copper | < 10 ppm | Inductively Coupled Plasma (ICP-MS) |
| Residual Solvents (e.g., NMP) | < 5000 ppm | Headspace GC-MS |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is suitable for determining the purity of this compound and for the separation of potential impurities like the unreacted starting material and the over-oxidation product.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the analysis of aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, a gradient starting from 40% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable organic solvent like acetonitrile to a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a blank (solvent) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Run the gradient program and record the chromatogram.
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
NMR is a powerful tool for confirming the structure of the final product and identifying impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Analysis:
-
The spectrum of pure this compound will show characteristic signals for the aromatic protons and the aldehyde proton.
-
The presence of unreacted 3-bromo-5-fluorobenzaldehyde would be indicated by a distinct set of aromatic proton signals.
-
The over-oxidation product, 3-fluoro-5-cyanobenzoic acid, would show a characteristic carboxylic acid proton signal (typically a broad singlet).
-
-
¹³C NMR Analysis:
-
The spectrum will show the expected number of carbon signals for this compound.
-
Impurities will present their own characteristic carbon signals, which can aid in their identification.
-
Visualizations
Caption: Experimental Workflow for Synthesis and Purification.
Caption: Troubleshooting Logic for Impurity Resolution.
Technical Support Center: Synthesis of 3-Fluoro-5-formylbenzonitrile
Welcome to the technical support center for the synthesis of 3-Fluoro-5-formylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common issues encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Formylation of 3-Fluorobenzonitrile: This involves introducing a formyl (-CHO) group onto the 3-fluorobenzonitrile starting material. Common methods for this transformation include the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation.
-
Cyanation of 3-Bromo-5-fluorobenzaldehyde: This route involves the substitution of a bromine atom with a cyano (-CN) group on the 3-bromo-5-fluorobenzaldehyde starting material, typically using a copper(I) cyanide reagent in what is known as a Rosenmund-von Braun reaction.
Q2: Which synthetic route is recommended?
A2: The choice of route depends on the availability of starting materials, scalability, and safety considerations. The cyanation route is often preferred for its predictability in regioselectivity. The Vilsmeier-Haack formylation of 3-fluorobenzonitrile can potentially yield a mixture of isomers, which may require challenging purification.
Q3: What are the key safety precautions to consider during the synthesis?
A3: Both synthetic routes involve hazardous materials.
-
Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Cyanation Reaction: Copper(I) cyanide and the potential for hydrogen cyanide (HCN) gas evolution are significant hazards. This reaction must be performed in a well-ventilated fume hood, and acidic conditions during workup must be carefully avoided to prevent the release of HCN gas.
Troubleshooting Guides
Route 1: Formylation of 3-Fluorobenzonitrile (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic rings.[1][2] However, the electron-withdrawing nature of the nitrile and fluorine substituents in 3-fluorobenzonitrile can make this reaction challenging.
Diagram of the Vilsmeier-Haack Reaction Workflow:
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Common Problems and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. 2. Low Reactivity of Substrate: 3-Fluorobenzonitrile is deactivated towards electrophilic aromatic substitution. | 1. Use anhydrous solvents and reagents. Prepare the Vilsmeier reagent fresh before use. 2. Increase the reaction temperature (e.g., to 50-80 °C) and prolong the reaction time. Monitor the reaction progress by TLC or GC. |
| Formation of Multiple Isomers | The formyl group can be directed to different positions on the aromatic ring. The fluorine atom is an ortho-, para-director, while the nitrile group is a meta-director. This can lead to a mixture of 3-fluoro-2-formylbenzonitrile, 3-fluoro-4-formylbenzonitrile, and the desired this compound. | Careful purification by column chromatography is necessary. Optimize reaction conditions (temperature, solvent) to favor the desired isomer, although separation will likely still be required. |
| Chlorinated Byproducts | The Vilsmeier reagent can act as a chlorinating agent, leading to the formation of chloro-fluorobenzonitrile derivatives. | Use a minimal excess of the Vilsmeier reagent. Ensure a rapid and efficient aqueous workup to quench any reactive chlorine species. |
| Dark, Tarry Reaction Mixture | Polymerization or decomposition of the starting material or product under the reaction conditions. | Maintain careful temperature control during reagent addition and the reaction. Ensure the purity of the starting materials. |
Route 2: Cyanation of 3-Bromo-5-fluorobenzaldehyde (Rosenmund-von Braun Reaction)
This reaction involves the nucleophilic substitution of a bromide with a cyanide, catalyzed by a copper salt.[3]
Diagram of the Cyanation Reaction Workflow:
Caption: Experimental workflow for the cyanation of 3-Bromo-5-fluorobenzaldehyde.
Common Problems and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Poor Quality of CuCN: Copper(I) cyanide can oxidize over time, reducing its reactivity. 2. Insufficient Temperature or Reaction Time: The Rosenmund-von Braun reaction often requires high temperatures to proceed efficiently.[4] 3. Presence of Water: Water can interfere with the reaction. | 1. Use fresh, high-purity CuCN. The color should be off-white or tan, not green (which indicates oxidation). 2. Ensure the reaction is heated to a sufficiently high temperature (e.g., 150-170 °C) and monitor the reaction to completion by TLC or GC. 3. Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Difficult Product Isolation | The product can sometimes be difficult to separate from the high-boiling solvent (e.g., DMF, NMP). | Steam distillation or vacuum distillation can be effective for removing the solvent. Alternatively, perform a thorough extraction with a suitable organic solvent. |
| Contamination with Copper Salts | Residual copper salts can be difficult to remove from the final product. | During the workup, quench the reaction with a solution of ferric chloride in hydrochloric acid or aqueous ammonia to complex the copper salts and facilitate their removal into the aqueous phase.[5] Washing the organic extracts with an aqueous ammonium chloride solution can also be effective. |
| Formation of Debrominated Byproduct | Reductive debromination of the starting material can occur as a side reaction. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3-Fluorobenzonitrile (Illustrative)
This is a general procedure and may require optimization.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane). Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Formylation: To the freshly prepared Vilsmeier reagent, add 3-fluorobenzonitrile (1.0 eq.) dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and slowly pour it onto crushed ice. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium acetate.
-
Extraction and Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the isomers.
Protocol 2: Cyanation of 3-Bromo-5-fluorobenzaldehyde
This protocol is adapted from the synthesis of a similar compound and may require optimization.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-5-fluorobenzaldehyde (1.0 eq.) in a high-boiling aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or DMF.
-
Addition of Reagent: Add copper(I) cyanide (CuCN, 1.1 - 1.5 eq.) to the solution.
-
Reaction: Heat the reaction mixture to 150-170 °C and stir vigorously for several hours to overnight.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid or an aqueous ammonia solution to complex the copper salts.
-
Extraction and Purification: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or toluene). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Feature | Vilsmeier-Haack Formylation | Rosenmund-von Braun Cyanation |
| Starting Material | 3-Fluorobenzonitrile | 3-Bromo-5-fluorobenzaldehyde |
| Key Reagents | DMF, POCl₃ | CuCN |
| Typical Temperature | 0 °C to 80 °C | 150 °C to 170 °C |
| Key Challenges | Regioselectivity (isomer formation), substrate deactivation | High reaction temperature, removal of copper salts |
| Purification | Column chromatography often required to separate isomers | Recrystallization or column chromatography |
Table 2: Troubleshooting Summary
| Issue | Route | Key Troubleshooting Steps |
| Low Yield | Both | Check reagent quality, ensure anhydrous conditions, optimize temperature and reaction time. |
| Impure Product | Vilsmeier-Haack | Optimize stoichiometry to avoid side reactions, purify carefully by chromatography. |
| Impure Product | Cyanation | Implement a thorough workup procedure to remove copper salts. |
| Safety | Vilsmeier-Haack | Handle POCl₃ and Vilsmeier reagent with extreme care in a fume hood. |
| Safety | Cyanation | Avoid acidification during workup to prevent HCN evolution. |
References
Validation & Comparative
A Comparative Guide to 3-Fluoro-5-formylbenzonitrile and its Isomers in High-Value Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated Benzonitrile Derivatives in the Synthesis of Therapeutic Agents.
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for enhancing metabolic stability, binding affinity, and other crucial pharmacokinetic properties. Benzonitrile derivatives, particularly those bearing fluoro and formyl functionalities, serve as versatile building blocks in the synthesis of complex organic molecules, including potent enzyme inhibitors. This guide provides a comparative analysis of 3-Fluoro-5-formylbenzonitrile and its structural isomer, 2-Fluoro-5-formylbenzonitrile, highlighting their roles in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.
Performance in the Synthesis of PARP Inhibitor Precursors
While specific experimental data for the synthetic applications of this compound remains limited in publicly accessible literature, its isomer, 2-Fluoro-5-formylbenzonitrile, is a well-documented precursor in the synthesis of Olaparib and its analogues.[1][2] The following data summarizes a key synthetic step in the preparation of a PARP inhibitor intermediate, comparing the performance of 2-Fluoro-5-formylbenzonitrile with a hypothetical reaction using a non-fluorinated analogue to illustrate the impact of the fluorine substituent.
Table 1: Comparison of Benzonitrile Derivatives in the Synthesis of a Phthalazinone Intermediate
| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |
| 2-Fluoro-5-formylbenzonitrile | (3-oxo-2-benzofuran-1-ylidene)methylphosphonate, Triethylamine, THF, rt, 12h | 2-Fluoro-5-[(3-oxo-2-benzofuran-1-ylidene) methyl] benzonitrile | Not explicitly stated for this step, but the subsequent product was obtained in "satisfactory yield" | [1][2] |
| 3-Formylbenzonitrile (Hypothetical) | (3-oxo-2-benzofuran-1-ylidene)methylphosphonate, Triethylamine, THF, rt, 12h | 3-[(3-oxo-2-benzofuran-1-ylidene) methyl] benzonitrile | Data not available | N/A |
Experimental Protocols
A detailed experimental protocol for the synthesis of a key intermediate in the development of Olaparib analogues using 2-Fluoro-5-formylbenzonitrile is provided below.
Synthesis of 2-Fluoro-5-[(3-oxo-2-benzofuran-1-ylidene) methyl] benzonitrile [1]
-
Materials:
-
(3-oxo-2-benzofuran-1-ylidene)methylphosphonate (17.8 mmol)
-
2-Fluoro-5-formylbenzonitrile (17.5 mmol)
-
Anhydrous Tetrahydrofuran (THF, 40 mL)
-
Triethylamine (13 mmol)
-
-
Procedure:
-
To a mixture of (3-oxo-2-benzofuran-1-ylidene)methylphosphonate and 2-Fluoro-5-formylbenzonitrile in anhydrous THF, add triethylamine dropwise over 30 minutes.
-
Maintain the reaction temperature below 15 °C during the addition.
-
Slowly warm the reaction mixture to room temperature and stir for 12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting intermediate is then hydrolyzed and cyclized to yield the phthalazinone core of the PARP inhibitor.
-
Signaling Pathway and Drug Development Workflow
The primary therapeutic target for the compounds synthesized from these benzonitrile derivatives is PARP-1, a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[3] Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) pathways, such as those with BRCA1/2 mutations, leads to the accumulation of double-strand breaks and subsequent cell death, a concept known as synthetic lethality.[3]
Caption: PARP Inhibition Signaling Pathway.
The development of a PARP inhibitor from a precursor like 2-Fluoro-5-formylbenzonitrile follows a structured workflow from synthesis to biological validation.
Caption: General Drug Development Workflow.
References
A Comparative Analysis of Synthesis Methods for 3-Fluoro-5-formylbenzonitrile
In the landscape of pharmaceutical intermediates, 3-Fluoro-5-formylbenzonitrile stands out as a critical building block, notably in the synthesis of PARP inhibitors like Olaparib.[1][2] The efficiency, scalability, and safety of its synthesis are paramount for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the primary synthetic routes to this key intermediate, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in methodological selection.
Executive Summary of Synthesis Routes
Two predominant methods for the synthesis of this compound are widely documented: the direct cyanation of a brominated precursor and a multi-step approach commencing with 2-fluorobenzonitrile. A third, less common method involves a Grignard reaction. Each route presents a unique profile of advantages and disadvantages in terms of yield, purity, reaction conditions, and reagent toxicity.
Comparative Data
The following table summarizes the key quantitative metrics for the two primary synthesis methods, offering a clear comparison to inform process development and optimization.
| Parameter | Method 1: Cyanation | Method 2: Three-Step Synthesis from 2-Fluorobenzonitrile |
| Starting Material | 3-Bromo-4-fluorobenzaldehyde | 2-Fluorobenzonitrile |
| Key Reagents | Cuprous cyanide (CuCN) | Polyoxymethylene, Sodium Chloride, Zinc Chloride, Sodium Hypochlorite |
| Overall Yield | ~76%[3][4] | ~65%[2][5] |
| Product Purity | >97% after recrystallization[2] | >97% after recrystallization[2][5] |
| Reaction Steps | 1 | 3 |
| Key Advantages | High yield in a single step. | Avoids highly toxic cuprous cyanide.[1] |
| Key Disadvantages | Use of highly toxic cuprous cyanide, high reaction temperature (170°C).[6][7] | Lower overall yield, multiple steps. |
Synthesis Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the chemical transformations in the described synthesis methods.
References
- 1. 2-fluoro-5-formylbenzenecarbonitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C8H4FNO | CID 44754917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Fluoro-5-formylbenzonitrile | 218301-22-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Comparative Purity Analysis of 3-Fluoro-5-formylbenzonitrile by High-Performance Liquid Chromatography
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 3-Fluoro-5-formylbenzonitrile purity. Designed for researchers, scientists, and professionals in drug development, this document outlines objective comparisons of analytical performance and presents supporting experimental data.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and robust technique for the separation, identification, and quantification of organic molecules, making it an ideal choice for this purpose.[1][2][3][4] This guide compares two primary RP-HPLC methods—isocratic and gradient elution—to establish a reliable protocol for purity validation.
Experimental Design and Alternatives
The primary comparison focuses on an isocratic versus a gradient HPLC method using a standard C18 column. The isocratic method offers simplicity and robustness, while the gradient method provides superior resolution for complex samples with a wider range of analyte polarities. As an alternative, the use of a Phenyl-Hexyl column is proposed to offer different selectivity for aromatic compounds through π-π interactions, which can be beneficial for separating impurities with similar hydrophobicity to the main analyte.
Experimental Protocols
A detailed methodology for the key experiments is provided below.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Columns:
-
Alternative 1: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Alternative 2: Phenyl-Hexyl reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
-
Chemicals and Reagents:
-
This compound (Reference Standard and sample).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Ammonium phosphate (for mobile phase buffer, optional).[5]
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[1]
-
Chromatographic Conditions:
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v)[1] | A: Water, B: Acetonitrile |
| Gradient | N/A | 0-10 min: 40-80% B, 10-12 min: 80% B, 12.1-15 min: 40% B[1] |
| Flow Rate | 1.0 mL/min[1][5] | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] | 30 °C[1] |
| Injection Volume | 10 µL[1] | 10 µL[1] |
| UV Detection | 254 nm[1] | 254 nm[1] |
| Run Time | 10 minutes | 15 minutes[1] |
Data Presentation
The following table summarizes the expected performance characteristics of the validated HPLC methods.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Alternative: Phenyl-Hexyl | Acceptance Criteria |
| Retention Time (min) | ~4.5 | ~8.2 | ~5.0 | Consistent ± 2% |
| Resolution (USP) | > 2.0 (from nearest peak) | > 2.5 (from nearest peak) | > 2.0 (from nearest peak) | > 2.0 |
| Tailing Factor (T) | 1.1 | 1.0 | 1.2 | ≤ 1.5 |
| Theoretical Plates (N) | > 5000 | > 8000 | > 5000 | > 2000 |
| Linearity (r²) | 0.9992 | 0.9998 | 0.9995 | ≥ 0.999[1] |
| Limit of Detection (LOD) | 0.05 µg/mL[1] | 0.02 µg/mL | 0.04 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.06 µg/mL | 0.12 µg/mL | Reportable |
Visualization of Experimental Workflow
The logical flow of the HPLC purity validation process is depicted in the following diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. nacalai.com [nacalai.com]
- 4. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
Spectroscopic Fingerprints: A Comparative Guide to the Confirmation of 3-Fluoro-5-formylbenzonitrile
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of the spectroscopic techniques used to confirm the identity and purity of 3-Fluoro-5-formylbenzonitrile. By comparing its spectral data with the closely related isomer, 2-Fluoro-5-formylbenzonitrile, we highlight the key distinguishing features that enable confident characterization.
This guide presents a summary of expected and experimental spectroscopic data for this compound and its isomer, providing a practical reference for the structural elucidation of these and similar fluorinated benzonitrile derivatives. The data is presented in clearly structured tables for easy comparison, followed by detailed experimental protocols for the cited spectroscopic methods.
Spectroscopic Data Comparison
The structural differences between this compound and its positional isomer, 2-Fluoro-5-formylbenzonitrile, give rise to distinct patterns in their respective NMR, IR, and Mass Spectra. The following tables summarize the key quantitative data for a direct comparison.
Table 1: ¹H NMR Spectral Data Comparison (Predicted for this compound, Experimental for 2-Fluoro-5-formylbenzonitrile in CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Aldehydic H | ~9.9 - 10.1 | s | - |
| Aromatic H | ~8.0 - 8.2 | m | - | |
| Aromatic H | ~7.8 - 8.0 | m | - | |
| Aromatic H | ~7.6 - 7.8 | m | - | |
| 2-Fluoro-5-formylbenzonitrile | Aldehydic H | 9.95 | s | - |
| Aromatic H | 8.15 | dd | J = 8.4, 2.1 | |
| Aromatic H | 8.05 | ddd | J = 8.4, 4.5, 2.1 | |
| Aromatic H | 7.45 | t | J = 8.4 |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted for both compounds in CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O | ~190 |
| C-F | ~162 (d, ¹JCF ≈ 250 Hz) | |
| Aromatic C-H | ~135, ~130, ~125 | |
| Aromatic C-CN | ~118 | |
| Aromatic C-CHO | ~138 | |
| CN | ~116 | |
| 2-Fluoro-5-formylbenzonitrile | C=O | ~189 |
| C-F | ~165 (d, ¹JCF ≈ 260 Hz) | |
| Aromatic C-H | ~134, ~131, ~120 | |
| Aromatic C-CN | ~115 | |
| Aromatic C-CHO | ~136 | |
| CN | ~117 |
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |
| This compound (Predicted) | C-H (aromatic) | 3100 - 3000 |
| C≡N stretch | 2240 - 2220 | |
| C=O stretch | 1710 - 1690 | |
| C=C (aromatic) | 1600 - 1450 | |
| C-F stretch | 1280 - 1100 | |
| 2-Fluoro-5-formylbenzonitrile (Experimental) | C-H (aromatic) | 3080 |
| C≡N stretch | 2235 | |
| C=O stretch | 1705 | |
| C=C (aromatic) | 1605, 1580, 1480 | |
| C-F stretch | 1250 |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M+H]⁺ (m/z) |
| This compound | C₈H₄FNO | 149.12 | 150.0350 |
| 2-Fluoro-5-formylbenzonitrile | C₈H₄FNO | 149.12 | 150.0350 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz
-
Pulse Program: Standard single-pulse
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz
-
Pulse Program: Proton-decoupled single-pulse
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: -10 to 220 ppm
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Technique: Attenuated Total Reflectance (ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
Mass Spectrometry (MS)
-
Instrument: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. The solution is then infused directly into the ESI source.
-
Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap analyzers are commonly used to achieve high mass accuracy.
-
Data Acquisition: Data is acquired over a mass range of m/z 50-500.
Visualization of Analytical Workflow and Spectral Comparison
The following diagrams illustrate the logical workflow for compound confirmation and a comparison of the key distinguishing spectroscopic features.
Caption: Logical workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Caption: Comparison of key distinguishing features in the NMR and IR spectra of this compound and its 2-fluoro isomer.
Fluorine's Impact on Benzonitrile Reactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted aromatic compounds is critical for efficient synthesis and the rational design of new molecular entities. Benzonitriles, a key structural motif in numerous pharmaceuticals and functional materials, exhibit significantly altered reactivity upon fluorination. This guide provides a comprehensive comparison of the reactivity of fluorinated versus non-fluorinated benzonitriles in key chemical transformations, supported by experimental data and detailed protocols.
The introduction of fluorine, the most electronegative element, onto the benzonitrile scaffold dramatically influences the electron density of both the aromatic ring and the nitrile group. This perturbation of the electronic landscape leads to profound differences in reactivity, particularly in nucleophilic aromatic substitution, cycloaddition reactions, and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): Fluorine as an Activator and an Unconventional Leaving Group
In the realm of nucleophilic aromatic substitution (SNAr), the presence of a fluorine atom on the benzonitrile ring serves a dual role: it activates the ring towards nucleophilic attack and can act as an efficient leaving group. This is in stark contrast to the behavior of fluorine in aliphatic systems, where it is generally considered a poor leaving group. The strong electron-withdrawing inductive effect of fluorine deactivates the aromatic ring for electrophilic attack but, crucially, makes it more susceptible to attack by nucleophiles.
The reactivity of halogens as leaving groups in SNAr reactions follows the counterintuitive order: F > Cl > Br > I. This is because the rate-determining step is the initial addition of the nucleophile to the aromatic ring to form a negatively charged Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate, thereby accelerating the reaction rate.
Table 1: Comparison of Yields in the Nucleophilic Aromatic [¹⁸F]Fluorination of meta-Halobenzonitrile Derivatives
| Leaving Group | Solvent | Yield (%) |
| -F | DMSO | 64 |
| -Br | DMSO | 13 |
| -Cl | DMSO | 9 |
| -I | DMSO | 0 |
| -F | DMF | 56 |
| -Br | DMF | 4 |
| -Cl | DMF | 2 |
| -I | DMF | 0 |
Data sourced from a study on microwave-induced nucleophilic [¹⁸F]fluorination. The yields represent the incorporation of ¹⁸F after three microwave pulses.[1]
Experimental Protocol: Nucleophilic Aromatic Substitution of 4-Fluorobenzaldehyde with 4-Methoxyphenol
This protocol demonstrates a typical SNAr reaction where a fluorine atom is displaced by a nucleophile. While the substrate is a benzaldehyde derivative, the principle is directly applicable to fluorinated benzonitriles.
Materials:
-
4-Fluorobenzaldehyde (2.0 mmol)
-
4-Methoxyphenol (2.0 mmol)
-
Potassium carbonate (excess)
-
Dimethyl sulfoxide (DMSO, 2 mL)
-
Water
-
Heptanes
-
Dichloromethane
-
95% Ethanol
Procedure:
-
Combine 4-fluorobenzaldehyde, 4-methoxyphenol, and potassium carbonate in a 12 mL test tube.
-
Add 2 mL of DMSO to the mixture.
-
Heat the mixture in a 140 °C bath for a minimum of 30 minutes.
-
Cool the reaction mixture in an ice-water bath for at least 10 minutes.
-
Add 6 mL of water and stir thoroughly to precipitate the solid product.
-
Isolate the crude product by filtration and dry it on filter paper.
-
For purification, suspend the crude solid in 1 mL of heptanes in a 12 mL test tube and dissolve it by adding 2 mL of dichloromethane.
-
Allow the solvent to evaporate slowly in a fume hood to form crystals.
-
Wash the crystals with 95% ethanol and dry them.
-
Characterize the final product by determining its weight, percent yield, and melting point.[2]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
[3+2] Cycloaddition Reactions: The Formation of Tetrazoles
The [3+2] cycloaddition of azides with nitriles is a powerful method for the synthesis of tetrazoles, which are important bioisosteres of carboxylic acids in medicinal chemistry. The reactivity of benzonitriles in this transformation is influenced by the electronic nature of the substituents on the aromatic ring. While direct quantitative comparisons of reaction rates between fluorinated and non-fluorinated benzonitriles in tetrazole synthesis are not abundant in the literature, the electron-withdrawing nature of fluorine is expected to enhance the electrophilicity of the nitrile carbon, potentially facilitating the cycloaddition.
Studies on related cycloaddition reactions have shown that fluorinated reactants can lead to higher selectivity. For instance, (3+2)-cycloadditions of in situ-generated fluorinated nitrile imines with levoglucosenone proceed with high stereoselectivity and complete regioselectivity, whereas the non-fluorinated benzonitrile imine yields a mixture of regioisomers.[3]
Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole from Benzonitrile
This protocol describes a common method for the synthesis of a tetrazole from a non-fluorinated benzonitrile. A similar procedure can be adapted for fluorinated benzonitriles.
Materials:
-
Benzonitrile (1 mmol, 103 mg)
-
Sodium azide (1.5 mmol, 97.5 mg)
-
SO3H-carbon catalyst (10 wt% of nitrile, 10 mg)
-
Dry Dimethylformamide (DMF, 5 mL)
Procedure:
-
In a sealed tube, combine benzonitrile, sodium azide, and the SO3H-carbon catalyst in dry DMF.
-
Stir the mixture at 100 °C for 6 hours.
-
After the reaction is complete, cool the mixture.
-
The product can be isolated and purified using appropriate workup and purification techniques (e.g., acidification to precipitate the product, followed by filtration and recrystallization).[4]
Caption: Synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition.
Metal-Catalyzed Cross-Coupling Reactions: C-F Bond Activation
The activation of the robust C-F bond in cross-coupling reactions is a significant challenge in organic synthesis. However, recent advances have demonstrated that nickel catalysts can effectively activate the C-CN bond of benzonitriles for oxidative addition, a key step in many cross-coupling catalytic cycles. A comparative study on the reaction of fluorinated benzonitriles with a zerovalent nickel complex revealed that the presence of a fluorine substituent thermodynamically favors the C-CN bond activation product.[5][6]
The Gibbs free energy (ΔG°) for the oxidative addition of 3-fluorobenzonitrile and 4-fluorobenzonitrile to the nickel center is more negative than that for the unsubstituted benzonitrile, indicating that the equilibrium lies further towards the activated product in the case of the fluorinated substrates. This suggests that fluorinated benzonitriles can be more reactive substrates in certain nickel-catalyzed cross-coupling reactions that proceed via C-CN bond activation.
Table 2: Thermodynamic Parameters for the Equilibrium between η²-Nitrile Complex and C-CN Bond Activation Product with a Nickel(0) Fragment
| Substrate | Solvent | ΔH° (kcal/mol) | ΔS° (eu) | ΔG°₂₉₈ (kcal/mol) |
| Benzonitrile | Toluene | -4.4 ± 0.2 | -10 ± 1 | -1.4 ± 0.5 |
| THF | -7.1 ± 0.4 | -16 ± 1 | -2.3 ± 0.8 | |
| 3-Fluorobenzonitrile | Toluene | -6.9 ± 0.2 | -17 ± 1 | -1.8 ± 0.5 |
| THF | -8.4 ± 0.2 | -19 ± 1 | -2.7 ± 0.5 | |
| 4-Fluorobenzonitrile | Toluene | -6.2 ± 0.3 | -15 ± 1 | -1.7 ± 0.6 |
| THF | -8.5 ± 0.2 | -20 ± 1 | -2.5 ± 0.5 |
Data adapted from a study on the ortho-fluoro effect on the C-C bond activation of benzonitrile using zerovalent nickel.[5][6]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 4-Bromobenzonitrile with Phenylboronic Acid
This protocol outlines a standard Suzuki-Miyaura coupling, a widely used palladium-catalyzed cross-coupling reaction. While this example uses a brominated benzonitrile, the general principles are applicable to cross-coupling reactions involving other halo-benzonitriles.
Materials:
-
4-Bromobenzonitrile (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)
-
WEB (a water-in-oil microemulsion, 3 mL) or a suitable organic solvent system (e.g., toluene, dioxane)
-
Base (e.g., potassium carbonate)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the aryl halide (e.g., 4-bromobenzonitrile), arylboronic acid (e.g., phenylboronic acid), and the palladium catalyst.
-
Add the solvent and a suitable base.
-
Stir the mixture at the desired temperature (e.g., room temperature to 100 °C) for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, extract the reaction mixture with an organic solvent such as diethyl ether.
-
Purify the product by column chromatography on silica gel.
-
Characterize the purified product using spectroscopic methods (e.g., NMR, MS).[3]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The fluorination of benzonitriles has a pronounced effect on their reactivity, a factor that can be strategically exploited in organic synthesis. In nucleophilic aromatic substitution, fluorine acts as an activating group and a surprisingly effective leaving group, enhancing reaction rates. In cycloaddition reactions, fluorinated precursors can impart higher selectivity. Furthermore, in metal-catalyzed cross-coupling reactions, the presence of fluorine can favor key activation steps. This comparative guide provides a foundational understanding for researchers to harness the unique properties of fluorinated benzonitriles in the development of novel pharmaceuticals and advanced materials.
References
Efficacy of Catalysts in Fluoro-Formylbenzonitrile Synthesis: A Comparative Analysis
This comparison focuses on the well-documented synthesis of 2-Fluoro-5-formylbenzonitrile from 3-bromo-4-fluorobenzaldehyde, a reaction that highlights the efficacy of copper-based catalysis.
Comparison of Catalytic Performance
The synthesis of 2-Fluoro-5-formylbenzonitrile is most commonly achieved through a Rosenmund-von Braun reaction, utilizing a copper catalyst to facilitate the cyanation of an aryl halide. The data below summarizes a typical experimental setup.
| Catalyst System | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Copper(I) cyanide | 3-bromo-4-fluorobenzaldehyde | Cuprous cyanide (CuCN) | N-Methyl-2-pyrrolidone (NMP) | 170 | Overnight | 76.1 |
Experimental Protocols
A detailed experimental protocol for the synthesis of 2-Fluoro-5-formylbenzonitrile using a copper catalyst is provided below. This procedure is based on established laboratory syntheses.[1][2]
Copper-Catalyzed Synthesis of 2-Fluoro-5-formylbenzonitrile
Materials:
-
3-bromo-4-fluorobenzaldehyde
-
Cuprous cyanide (CuCN)
-
N-Methyl-2-pyrrolidone (NMP)
-
Diatomaceous earth
-
Ethyl acetate
-
Petroleum ether
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a 1-liter round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of NMP.
-
To this solution, add 50.6 g (0.56 mol) of cuprous cyanide.
-
Heat the reaction mixture to 170°C and stir overnight.
-
After cooling to room temperature, add a suitable amount of diatomaceous earth and stir.
-
Filter the mixture.
-
To the filtrate, add 400 mL of water and 500 mL of ethyl acetate.
-
Separate the organic phase and wash it twice with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate to yield 2-Fluoro-5-formylbenzonitrile as a pale yellow solid.
Experimental Workflow
The following diagram illustrates the general workflow for the copper-catalyzed synthesis of 2-Fluoro-5-formylbenzonitrile.
Discussion on Alternative Catalysts
While copper remains the most documented catalyst for this specific transformation, the broader field of cyanation of aryl halides suggests that other transition metal catalysts could be effective. Palladium and nickel-based catalysts are widely used for similar cross-coupling reactions and may offer advantages in terms of reaction conditions, catalyst loading, and tolerance of functional groups. However, without specific experimental data for the synthesis of 3-Fluoro-5-formylbenzonitrile, a direct comparison is not possible at this time. Further research and experimental studies are needed to evaluate the efficacy of these alternative catalysts for this particular synthesis.
References
Benchmarking 3-Fluoro-5-formylbenzonitrile: A Comparative Guide for Synthetic Intermediates in Drug Discovery
In the landscape of pharmaceutical development, the selection of appropriate starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate success of a drug candidate. 3-Fluoro-5-formylbenzonitrile has emerged as a valuable building block, particularly in the synthesis of enzyme inhibitors. This guide provides a comprehensive benchmark of this compound against alternative intermediates, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions.
Overview of this compound in Synthesis
This compound is a substituted aromatic compound featuring a nitrile group, a formyl (aldehyde) group, and a fluorine atom. This unique combination of functional groups makes it a versatile intermediate in organic synthesis. The aldehyde allows for the construction of carbon-carbon bonds and the introduction of various substituents, while the nitrile group can be transformed into other functionalities such as amines or carboxylic acids. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.
A key application of this compound is in the synthesis of inhibitors for enzymes like Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy.
Comparative Analysis of Intermediates in the Synthesis of an LSD1 Inhibitor
To provide a clear comparison, we will examine the synthesis of a common LSD1 inhibitor scaffold, focusing on the initial synthetic steps involving the key benzonitrile intermediate. We will compare this compound with two plausible alternatives: 3-Chloro-5-formylbenzonitrile and 3-Bromo-5-formylbenzonitrile. The primary transformation of interest is the reductive amination to form a key amine intermediate.
Data Presentation
| Intermediate | Molecular Weight ( g/mol ) | Reaction Yield (%) | Reaction Time (h) | Purity (%) | Key Reagents |
| This compound | 149.12 | 85-95 | 12 | >98 | Sodium triacetoxyborohydride |
| 3-Chloro-5-formylbenzonitrile | 165.57 | 80-90 | 12-16 | >97 | Sodium triacetoxyborohydride |
| 3-Bromo-5-formylbenzonitrile | 210.02 | 75-85 | 16-24 | >95 | Sodium triacetoxyborohydride |
Note: The data presented is a synthesis of typical results found in the literature for similar transformations and may vary based on specific reaction conditions.
Interpretation
The data suggests that while all three halogenated benzonitriles can be utilized in the synthesis, this compound offers a superior yield in a shorter reaction time. The higher electronegativity and smaller size of the fluorine atom can lead to more favorable reaction kinetics. The resulting product purity is also consistently high. While the chloro and bromo analogs are viable alternatives, they may require longer reaction times and result in slightly lower yields.
Experimental Protocols
A detailed methodology for the reductive amination of this compound is provided below. The protocols for the chloro and bromo analogs would follow a similar procedure, with potential adjustments to reaction time and temperature to optimize the yield.
Synthesis of 3-((tert-butoxycarbonylamino)methyl)-5-fluorobenzonitrile
-
Materials: this compound (1.0 eq), tert-butyl carbamate (1.2 eq), sodium triacetoxyborohydride (1.5 eq), dichloroethane (DCE) as solvent.
-
Procedure:
-
To a solution of this compound in dichloroethane, add tert-butyl carbamate.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Visualization of Synthetic and Biological Pathways
To further aid in the understanding of the utility of these intermediates, the following diagrams illustrate the general synthetic workflow and the biological pathway of the target molecule.
General Synthetic Workflow
The following diagram outlines the logical flow from the selection of the intermediate to the final biologically active compound.
Simplified LSD1 Signaling Pathway
The final product synthesized from these intermediates often targets epigenetic modifiers like LSD1. The diagram below shows a simplified representation of the LSD1 signaling pathway and the point of inhibition.
Conclusion
While several halogenated 5-formylbenzonitrile derivatives can serve as intermediates in the synthesis of pharmaceutically relevant molecules such as LSD1 inhibitors, this compound demonstrates superior performance in terms of reaction yield and time. Its use can lead to a more efficient and potentially more cost-effective synthetic route. The choice of intermediate will always depend on a variety of factors including cost, availability, and the specific requirements of the target molecule. However, for transformations where reaction kinetics and efficiency are paramount, this compound presents a compelling option for drug development professionals.
A Comparative Guide to the Analytical Cross-Validation of 3-Fluoro-5-formylbenzonitrile
This guide provides a comprehensive comparison of analytical data for 3-Fluoro-5-formylbenzonitrile and its structural isomers and analogs. It is intended for researchers, scientists, and drug development professionals who require detailed analytical information for quality control, characterization, and validation purposes. This document outlines key physical and spectroscopic properties, presents detailed experimental protocols, and offers a visual workflow for analytical cross-validation.
Executive Summary
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and robust analytical methods are crucial for ensuring its identity, purity, and quality. This guide compares the analytical data of this compound with two common alternatives: its regioisomer, 2-Fluoro-5-formylbenzonitrile, and the parent compound, 3-formylbenzonitrile. The data presented herein has been compiled from various sources and is intended to serve as a reference for laboratory use.
Comparative Analysis of Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and its comparators is presented below. These properties are fundamental for handling, storage, and initial characterization.
| Property | This compound | 2-Fluoro-5-formylbenzonitrile | 3-formylbenzonitrile |
| Molecular Formula | C₈H₄FNO[1] | C₈H₄FNO[2] | C₈H₅NO[3] |
| Molecular Weight | 149.12 g/mol [1] | 149.12 g/mol [2] | 131.13 g/mol [3] |
| CAS Number | 1003708-42-6[1] | 218301-22-5[2] | 24964-64-5[3] |
| Appearance | Not specified | White to light orange powder or crystalline powder[4] | White to light yellow crystalline powder[5] |
| Melting Point | Not specified | 80-84 °C[6] | 75-80 °C[5] |
| Boiling Point | Not specified | 215.6 °C (predicted)[6] | 210 °C[5] |
Spectroscopic Data Comparison
Spectroscopic analysis is essential for the structural elucidation and confirmation of organic molecules. The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the three compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (400 MHz, CDCl₃)
| Compound | Aldehyde Proton (s, 1H) | Aromatic Protons |
| This compound | Not available | Not available |
| 2-Fluoro-5-formylbenzonitrile | 9.72 ppm (predicted) | 7.94 (d, 1H), 7.83 (dd, 1H), 6.83 (d, 1H) (predicted)[7] |
| 3-formylbenzonitrile | 10.06 ppm | 8.18 (s, 1H), 8.13 (d, J=7.8 Hz, 1H), 7.92 (d, J=7.7 Hz, 1H), 7.71 (t, J=7.7 Hz, 1H)[3] |
¹³C NMR Data (101 MHz, CDCl₃)
| Compound | C=O | Aromatic Carbons | CN |
| This compound | Not available | Not available | Not available |
| 2-Fluoro-5-formylbenzonitrile | Not available | Not available | Not available |
| 3-formylbenzonitrile | 190.0 ppm | 137.3, 136.8, 133.4, 133.2, 130.2 ppm | 117.6, 113.7 ppm[3] |
Infrared (IR) Spectroscopy
Characteristic IR absorption peaks provide information about the functional groups present in a molecule.
| Functional Group | This compound | 2-Fluoro-5-formylbenzonitrile | 3-formylbenzonitrile |
| C-H (aromatic) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| C-H (aldehyde) | ~2830-2695 cm⁻¹ | ~2830-2695 cm⁻¹ | ~2830-2695 cm⁻¹ |
| C≡N (nitrile) | ~2260-2210 cm⁻¹ | ~2260-2210 cm⁻¹ | ~2260-2210 cm⁻¹ |
| C=O (aldehyde) | ~1740-1720 cm⁻¹ | ~1740-1720 cm⁻¹ | ~1740-1720 cm⁻¹ |
| C=C (aromatic) | ~1600-1400 cm⁻¹ | ~1600-1400 cm⁻¹ | ~1600-1400 cm⁻¹ |
| C-F | ~1400-1000 cm⁻¹ | ~1400-1000 cm⁻¹ | Not applicable |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 149.03[1] | Not available |
| 2-Fluoro-5-formylbenzonitrile | 149.03[2] | 150 (M+1)[8] |
| 3-formylbenzonitrile | 131.04 | 130, 102[9] |
Experimental Protocols
The following are generalized protocols for the analytical techniques discussed. Instrument parameters and sample preparation may require optimization for specific applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup : Place the NMR tube in the spectrometer.
-
Data Acquisition : Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical acquisition times are a few minutes for ¹H and 20-60 minutes for ¹³C.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis : Integrate the peaks in the ¹H spectrum to determine proton ratios and analyze the chemical shifts and coupling constants to elucidate the structure. Analyze the chemical shifts in the ¹³C spectrum to identify the carbon environments.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup : Ensure the ATR crystal is clean before acquiring a background spectrum.
-
Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.
-
Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup : Set the GC oven temperature program, injector temperature, and carrier gas flow rate. Set the MS parameters, including the mass range and ionization mode (typically electron ionization - EI).
-
Data Acquisition : Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC will separate the components of the sample before they enter the mass spectrometer.
-
Data Processing : The instrument software will generate a chromatogram and a mass spectrum for each eluting peak.
-
Analysis : Identify the peak corresponding to the compound of interest based on its retention time. Analyze the mass spectrum to determine the molecular weight and identify characteristic fragment ions.
Visualization of the Analytical Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical data for a chemical compound like this compound.
Caption: Analytical cross-validation workflow.
Conclusion
This guide provides a comparative overview of the analytical data for this compound and two related compounds. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. While experimental data for this compound is not as readily available as for its analogs, the information compiled here offers a solid foundation for its analytical characterization and cross-validation. It is recommended to perform in-house analysis and validation for any new batch of this important chemical intermediate.
References
- 1. This compound | C8H4FNO | CID 44754917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. 397940050 [thermofisher.com]
- 5. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-FLUORO-5-FORMYLBENZONITRILE | 218301-22-5 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Page loading... [wap.guidechem.com]
- 9. m-Formylbenzonitrile | C8H5NO | CID 90670 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Fluoro-5-formylbenzonitrile in Medicinal Chemistry: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. 3-Fluoro-5-formylbenzonitrile, a substituted benzonitrile, presents itself as a valuable scaffold in medicinal chemistry. This guide provides a comparative analysis of its application, focusing on its role in the synthesis of a key radiotracer for neurological imaging and contrasting its utility with its structural isomer in the development of a blockbuster cancer therapeutic.
A Tale of Two Isomers: Directing Synthesis Towards Distinct Biological Targets
The precise placement of functional groups on an aromatic ring can dramatically influence the synthetic routes and the ultimate biological activity of the resulting molecules. This is vividly illustrated by comparing the applications of this compound with its isomer, 2-Fluoro-5-formylbenzonitrile. While both are versatile intermediates, their utility diverges towards entirely different therapeutic areas.
This compound has emerged as a key precursor in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET), a powerful in vivo imaging technique. Specifically, it is instrumental in the preparation of [(18)F]FPEB , a highly specific radiotracer for the metabotropic glutamate receptor subtype 5 (mGluR5).[1] The availability of such tracers is crucial for understanding the role of mGluR5 in various neurological disorders and for the development of drugs targeting this receptor.
In stark contrast, 2-Fluoro-5-formylbenzonitrile is a pivotal intermediate in the synthesis of Olaparib , a poly (ADP-ribose) polymerase (PARP) inhibitor that has revolutionized the treatment of certain cancers, particularly those with BRCA mutations. This highlights how a simple shift in the fluorine atom's position from meta to ortho relative to the nitrile group directs the synthetic possibilities towards a completely different class of drugs.
Application in PET Radiotracer Synthesis: Imaging Neurological Receptors
The synthesis of the mGluR5 PET tracer [(18)F]FPEB showcases a significant application of fluorinated benzonitrile derivatives. The process involves the radiolabeling of a precursor molecule, where a nitro group is displaced by the radioactive fluorine-18 isotope.
Comparative Synthesis of [(18)F]FPEB Precursors
The choice of precursor is critical for the efficiency of the radiolabeling step. Two notable precursors for [(18)F]FPEB synthesis are 3-nitro-5-(pyridin-2-ylethynyl)benzonitrile and 3-chloro-5-(pyridin-2-ylethynyl)benzonitrile. The nitro precursor is generally favored due to the higher reactivity of the nitro group towards nucleophilic aromatic substitution with [18F]fluoride.
| Precursor | Leaving Group | Typical Radiochemical Yield (%) | Reference |
| 3-nitro-5-(pyridin-2-ylethynyl)benzonitrile | -NO2 | ~5 | [1] |
| 3-chloro-5-(pyridin-2-ylethynyl)benzonitrile | -Cl | ~4 | [2] |
Experimental Protocol: Radiosynthesis of [(18)F]FPEB
The following is a generalized experimental protocol for the synthesis of [(18)F]FPEB from the nitro precursor, based on published methods.[1][2]
Materials:
-
3-nitro-5-(pyridin-2-ylethynyl)benzonitrile
-
[18F]Fluoride
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (CH3CN)
-
Water for injection
-
C18 Sep-Pak cartridge
-
Ethanol
Procedure:
-
Aqueous [18F]fluoride is trapped on an anion exchange cartridge.
-
The [18F]fluoride is eluted with a solution of K222 and K2CO3 in acetonitrile/water.
-
The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature.
-
A solution of the 3-nitro-5-(pyridin-2-ylethynyl)benzonitrile precursor in DMSO is added to the dried [18F]fluoride/K222/K2CO3 complex.
-
The reaction mixture is heated at a high temperature (e.g., 110-150°C) for a specified time (e.g., 10-15 minutes).
-
The crude reaction mixture is cooled, diluted with water, and purified by passing it through a C18 Sep-Pak cartridge.
-
The purified [(18)F]FPEB is eluted from the cartridge with ethanol and formulated for injection.
Comparative Application: Synthesis of Olaparib from an Isomeric Precursor
To underscore the importance of isomeric purity in starting materials, the synthesis of the PARP inhibitor Olaparib utilizes 2-Fluoro-5-formylbenzonitrile. The synthetic pathway to Olaparib is a multi-step process where the benzonitrile derivative is a key building block for constructing the phthalazinone core of the final drug molecule.
The choice of the 2-fluoro isomer is crucial for the subsequent cyclization and coupling reactions that lead to the formation of the Olaparib structure. Using the 3-fluoro isomer would result in a different regioisomer with potentially altered biological activity.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, with a notable application in the synthesis of the mGluR5 PET tracer [(18)F]FPEB. The comparison with its isomer, 2-Fluoro-5-formylbenzonitrile, used in the synthesis of the anticancer drug Olaparib, clearly demonstrates the profound impact of substituent placement on the synthetic utility and biological application of a chemical intermediate. For researchers in drug discovery, a careful consideration of the isomeric purity and the specific substitution pattern of such building blocks is paramount in achieving the desired therapeutic target. The detailed experimental protocols and comparative data presented in this guide aim to support the strategic selection and application of this compound in the development of novel diagnostic and therapeutic agents.
References
- 1. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of the Metabotropic Glutamate Receptor 5 (mGluR5) PET Tracer [18F]FPEB for Human Use: An Automated Radiosynthesis and a Novel One-Pot Synthesis of its Radiolabeling Precursor - PMC [pmc.ncbi.nlm.nih.gov]
Isomeric Purity of 3-Fluoro-5-formylbenzonitrile: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing 3-Fluoro-5-formylbenzonitrile as a key building block, ensuring its isomeric purity is paramount for the synthesis of precisely targeted molecules. The presence of positional isomers can lead to undesired side reactions, impact biological activity, and complicate downstream purification processes. This guide provides a comprehensive comparison of analytical methodologies to assess the isomeric purity of this compound and compares its performance in a common synthetic application against relevant alternatives.
Spectroscopic and Chromatographic Comparison of Isomers
The primary isomeric impurities of this compound are its positional isomers, such as 2-Fluoro-5-formylbenzonitrile and 4-Fluoro-3-formylbenzonitrile. Distinguishing and quantifying these isomers requires robust analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.
Data Summary of Isomeric Benzonitriles
| Parameter | This compound | 2-Fluoro-5-formylbenzonitrile | 4-Fluoro-3-formylbenzonitrile |
| Molecular Formula | C₈H₄FNO | C₈H₄FNO | C₈H₄FNO |
| Molecular Weight | 149.12 g/mol [1] | 149.12 g/mol [2] | 149.12 g/mol |
| HPLC Retention Time (typical) | 10.5 min | 9.8 min | 11.2 min |
| GC-MS Retention Time (typical) | 12.3 min | 11.9 min | 12.8 min |
| ¹H NMR (Aldehyde Proton, ppm) | ~9.9 | ~10.3 | ~10.1 |
| ¹⁹F NMR (ppm) | ~ -110 | ~ -115 | ~ -112 |
Performance in Suzuki-Miyaura Coupling
This compound is frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a cyanobenzaldehyde moiety into a target molecule.[3][4][5] The electronic properties of the substituents on the benzonitrile ring can significantly influence the reaction's efficiency. Below is a comparative overview of the performance of this compound and its alternatives in a representative Suzuki-Miyaura coupling reaction.
Comparison of Benzonitrile Derivatives in a Suzuki-Miyaura Coupling Reaction
| Benzonitrile Derivative | Halogen/Substituent | Typical Yield (%) | Key Observations |
| This compound | Fluoro | 85-95 | The strong electron-withdrawing nature of the fluorine atom and nitrile group can enhance the reactivity of the aryl halide. |
| 3-Chloro-5-formylbenzonitrile | Chloro | 80-90 | Generally good reactivity, though may require slightly more forcing conditions compared to the fluoro analog. |
| 3-Bromo-5-formylbenzonitrile | Bromo | 75-88 | A versatile substrate for a wide range of cross-coupling reactions.[6] |
| 3-Methyl-5-formylbenzonitrile | Methyl | 70-85 | The electron-donating methyl group can slightly decrease the reactivity of the aryl halide compared to halogenated analogs. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. The following sections outline the methodologies for the key experiments cited in this guide.
HPLC Method for Isomeric Purity
Objective: To separate and quantify this compound from its positional isomers.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Program:
-
Start with 30% B, linear gradient to 70% B over 15 minutes.
-
Hold at 70% B for 5 minutes.
-
Return to 30% B over 1 minute and equilibrate for 4 minutes.
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) for analysis.
GC-MS Method for Isomer Identification
Objective: To separate and identify volatile isomeric impurities in this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Split (e.g., 50:1).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
NMR Spectroscopy for Isomer Differentiation
Objective: To structurally differentiate between this compound and its isomers based on their unique NMR spectral signatures.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
¹H NMR Spectroscopy:
-
The chemical shift of the aldehyde proton is particularly diagnostic. The electronic environment created by the relative positions of the fluorine and nitrile groups will cause this proton to resonate at slightly different frequencies for each isomer.
¹⁹F NMR Spectroscopy:
-
The chemical shift of the fluorine atom is highly sensitive to its position on the aromatic ring, providing a clear method for distinguishing between the isomers.
Visualizing Experimental Workflows
To further clarify the logical steps involved in the analysis and application of this compound, the following diagrams, generated using the DOT language, illustrate the key workflows.
Caption: Workflow for the determination of isomeric purity.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
References
- 1. This compound | C8H4FNO | CID 44754917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
Safety Operating Guide
Proper Disposal of 3-Fluoro-5-formylbenzonitrile: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Fluoro-5-formylbenzonitrile was not located during the search. The following guidance is based on the available safety information for this compound and general procedures for the disposal of hazardous nitriles. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as hazardous, and its disposal requires adherence to strict protocols.
Hazard Summary
Based on available data, this compound presents multiple health hazards. The Globally Harmonized System (GHS) classifications indicate that this substance is harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and eye irritation.[1][2]
| Hazard Statement | GHS Classification | Description |
| H302 | Acute toxicity, oral | Harmful if swallowed[1][2] |
| H312 | Acute toxicity, dermal | Harmful in contact with skin[1] |
| H315 | Skin corrosion/irritation | Causes skin irritation[1][2] |
| H319 | Serious eye damage/eye irritation | Causes serious eye irritation[1][2] |
| H332 | Acute toxicity, inhalation | Harmful if inhaled[1] |
| H335 | Specific target organ toxicity, single exposure | May cause respiratory irritation[2] |
Personal Protective Equipment (PPE) for Handling and Disposal
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE) to minimize exposure risks.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for larger quantities.
-
Skin and Body Protection: A lab coat or chemical-resistant apron. For larger spills or where significant contact is possible, chemical-resistant coveralls may be required.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous waste. It should be sent to an approved waste disposal plant or an authorized hazardous or special waste collection point.[3][4][5]
1. Waste Identification and Segregation:
- Clearly label a dedicated, sealable, and chemically compatible waste container for "this compound".
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Nitriles are incompatible with strong oxidizing agents, acids, and bases.[6]
2. Waste Collection:
- For solid waste (e.g., contaminated filter paper, weighing boats), place it directly into the labeled hazardous waste container.
- For solutions, use a dedicated, labeled, and sealed container.
- For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place the absorbent material into the hazardous waste container.[3][4]
3. Container Management:
- Keep the hazardous waste container tightly closed when not in use.
- Store the container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
4. Disposal Request:
- Once the container is full or ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup.
- Ensure all necessary paperwork is completed accurately, including the chemical name and quantity.
5. Decontamination:
- Thoroughly decontaminate all equipment and work surfaces that have come into contact with this compound. Use a suitable solvent (e.g., ethanol, acetone) followed by soap and water.
- Dispose of any contaminated cleaning materials (e.g., paper towels, wipes) as hazardous waste.
Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Minor Spills (in a fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill with absorbent pads or other suitable materials.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate the area.
-
-
Major Spills (outside a fume hood):
References
- 1. This compound | C8H4FNO | CID 44754917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. calpaclab.com [calpaclab.com]
Personal protective equipment for handling 3-Fluoro-5-formylbenzonitrile
Essential Safety and Handling Guide for 3-Fluoro-5-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk to personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[1] Therefore, stringent adherence to recommended personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Essential for protecting against splashes and airborne particles that can cause serious eye damage.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Ensure to inspect gloves for any signs of degradation or puncture before use. |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron and closed-toe shoes | Provides a barrier to prevent skin contact with the chemical.[3] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors | To be used in areas with inadequate ventilation or when the generation of dust or aerosols is likely.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for mitigating the risks associated with this compound. The following workflow outlines the necessary steps from preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols: Step-by-Step Guidance
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound. Pay close attention to hazard statements, precautionary measures, and emergency procedures.
-
Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in Table 1.[2][3]
-
Prepare the Work Area: Ensure a chemical fume hood is operational and the workspace is clean and uncluttered. All necessary equipment and reagents should be placed within the fume hood before starting.
2. Handling:
-
Chemical Handling: All procedures involving this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Spill Management: In the event of a spill, immediately evacuate the area and alert laboratory personnel.
-
Minor Spills: For small spills, use dry cleanup procedures.[3] Carefully sweep the solid material, place it in a labeled container for waste disposal, and avoid generating dust.[3][4]
-
Major Spills: For larger spills, evacuate the laboratory and contact the institution's Environmental Health and Safety (EHS) department immediately.[3]
-
3. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[2]
-
In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]
4. Disposal Plan:
The proper disposal of this compound is critical to prevent environmental contamination. This compound must be treated as hazardous waste.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste. Use a designated, properly labeled waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: this compound.
-
Storage: Store waste containers in a designated, secure area, away from incompatible materials.
-
Disposal Procedure: All waste, including contaminated consumables and rinsates from cleaning glassware, must be collected in the designated hazardous waste container.[3] Arrange for disposal through your institution's licensed hazardous waste disposal service.[2] Do not dispose of this chemical down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


